BGC-20-1531 free base
Beschreibung
Eigenschaften
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVRRPNWPOPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186532-61-5 | |
| Record name | BGC-20-1531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Selective EP4 Receptor Antagonist: BGC-20-1531 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes, including inflammation, pain, and vasodilation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BGC-20-1531 free base, intended to support research and drug development efforts in areas such as migraine, pain, and inflammatory diseases.
Chemical Structure and Properties
BGC-20-1531 is a benzenesulfonamide (B165840) derivative. Its detailed chemical information is summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Pharmacological Properties:
| Property | Value | Reference |
| IUPAC Name | 4-({4-[5-(methyloxy)pyridin-2-yl]phenoxy}methyl)-5-methyl-N-[(2-methylphenyl)sulfonyl]furan-2-carboxamide | [1] |
| Molecular Formula | C26H24N2O6S | [2] |
| Molecular Weight | 492.54 g/mol | [2] |
| Appearance | Light yellow to brown solid | [2] |
| Solubility | Soluble in DMSO (up to 250 mg/mL) | [2] |
| pKB (EP4 Receptor) | 7.6 | [2] |
| pKi (EP4 Receptor) | < 5 | [1] |
| Selectivity | High selectivity for EP4 over other prostanoid receptors | [1] |
| In Vitro Activity | Competitively antagonized PGE2-induced vasodilatation of human middle cerebral (pKb=7.8) and meningeal (pKb=7.6) arteries. | [2] |
| In Vivo Activity | Dose-dependent antagonism of the PGE2-induced increase in canine carotid blood flow. | [2] |
Mechanism of Action and Signaling Pathway
BGC-20-1531 acts as a selective antagonist at the prostanoid EP4 receptor. The EP4 receptor is a Gs-protein coupled receptor that, upon binding its endogenous ligand prostaglandin (B15479496) E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in processes such as vasodilation and pain perception. BGC-20-1531 competitively binds to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting the downstream signaling pathway.
Caption: BGC-20-1531 blocks PGE2-mediated EP4 receptor signaling.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize EP4 receptor antagonists like BGC-20-1531. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
EP4 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of BGC-20-1531 to the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
[3H]-PGE2 (radioligand)
-
Non-labeled PGE2 (for determining non-specific binding)
-
BGC-20-1531 (test compound)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hEP4 cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of BGC-20-1531 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Membrane preparation (typically 20-50 µg of protein per well)
-
BGC-20-1531 or vehicle control
-
[3H]-PGE2 (at a concentration near its Kd, e.g., 1-5 nM)
-
-
For determining non-specific binding, add a high concentration of non-labeled PGE2 (e.g., 10 µM) to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in ice-cold binding buffer.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BGC-20-1531 concentration.
-
Determine the IC50 value (the concentration of BGC-20-1531 that inhibits 50% of the specific binding of [3H]-PGE2).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the EP4 Receptor Radioligand Binding Assay.
cAMP Functional Assay (HTRF)
This assay measures the ability of BGC-20-1531 to antagonize PGE2-induced cAMP production in cells.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium and reagents
-
Stimulation buffer
-
PGE2 (agonist)
-
BGC-20-1531 (test compound)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Seed HEK293-hEP4 cells into a 384-well plate at an appropriate density and incubate overnight.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of BGC-20-1531 in stimulation buffer.
-
Remove the culture medium from the cells and add the BGC-20-1531 dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to each well according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of PGE2-induced cAMP production against the logarithm of the BGC-20-1531 concentration to determine the IC50 value.
-
In Vivo Canine Carotid Blood Flow Measurement
This experiment assesses the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced vasodilation.
Materials:
-
Beagle dogs
-
Anesthetics (e.g., pentobarbital)
-
Surgical instruments
-
Electromagnetic or Doppler flow probe
-
Blood pressure transducer
-
Data acquisition system
-
PGE2
-
BGC-20-1531 formulated for intravenous administration
Protocol:
-
Animal Preparation:
-
Anesthetize the beagle dog and maintain anesthesia throughout the experiment.
-
Surgically expose a carotid artery.
-
Place an electromagnetic or Doppler flow probe around the artery to measure blood flow.
-
Insert a catheter into a femoral artery to monitor systemic blood pressure.
-
Insert a catheter into a femoral vein for drug administration.
-
Allow the animal to stabilize after surgery.
-
-
Experimental Procedure:
-
Record baseline carotid blood flow and systemic blood pressure.
-
Administer a bolus of PGE2 intravenously to induce vasodilation and an increase in carotid blood flow.
-
After the blood flow returns to baseline, administer BGC-20-1531 intravenously at various doses.
-
At set time points after BGC-20-1531 administration, repeat the PGE2 challenge.
-
Continuously record carotid blood flow and blood pressure throughout the experiment.
-
-
Data Analysis:
-
Quantify the peak increase in carotid blood flow in response to each PGE2 challenge.
-
Calculate the percentage of inhibition of the PGE2-induced response by each dose of BGC-20-1531.
-
Plot the percentage of inhibition against the dose of BGC-20-1531 to determine the ID50 (the dose that causes 50% inhibition).
-
Conclusion
BGC-20-1531 is a well-characterized, potent, and selective EP4 receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to block PGE2-induced vasodilation suggests its therapeutic potential in conditions like migraine. The data and protocols presented in this guide provide a solid foundation for further investigation and development of BGC-20-1531 and other EP4 receptor antagonists.
References
BGC-20-1531: A Comprehensive Technical Review of its EP4 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of BGC-20-1531, a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts.
Core Data Summary
BGC-20-1531, chemically identified as N-(4-(4-(5-methoxypyridin-2-yl)phenoxymethyl)-5-methylfuran-2-carbonyl)-2-methylbenzenesulfonamide, demonstrates high affinity and selectivity for the human EP4 receptor.
Table 1: EP4 Receptor Binding Affinity of BGC-20-1531
| Parameter | Value | Species | Receptor | Cell Line |
| pKi | 7.9 ± 0.1 | Human | Recombinant EP4 | HEK-293 EBNA |
| Ki | ~12.6 nM | Human | Recombinant EP4 | HEK-293 EBNA |
Data sourced from Maubach et al., 2009.
Table 2: Prostanoid Receptor Selectivity Profile of BGC-20-1531
| Receptor | % Displacement of [³H]-PGE₂ (at 10 µM BGC-20-1531) | Affinity |
| EP2 | 17.4 ± 6.5% | Negligible |
| EP3 | 2.7 ± 1.9% | Negligible |
| Other Prostanoid Receptors (DP, FP, IP, TP) | Not explicitly quantified, but reported as pKi < 5 | Very Low |
Data indicates a high degree of selectivity for the EP4 receptor over other prostanoid receptor subtypes. Sourced from Maubach et al., 2009.
Experimental Protocols
The binding affinity and selectivity of BGC-20-1531 were determined using a competitive radioligand binding assay. The following is a detailed methodology representative of the techniques employed.
Radioligand Binding Assay for EP4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (BGC-20-1531) for the human EP4 receptor by measuring its ability to displace a radiolabeled ligand ([³H]-PGE₂).
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human EP4 receptor.
-
Radioligand: [³H]-Prostaglandin E₂ ([³H]-PGE₂)
-
Test Compound: BGC-20-1531
-
Non-specific Binding Control: Unlabeled Prostaglandin E₂ (PGE₂) at a high concentration (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM MES buffer, pH 6.0, containing 1 mM EDTA, 10 mM MgCl₂, and 0.1% BSA.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well Plates
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human EP4 receptor.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-PGE₂ (typically at or near its Kd).
-
Increasing concentrations of the test compound (BGC-20-1531).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled PGE₂.
-
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled PGE₂) from the total binding (CPM with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
EP4 Receptor Signaling Pathways
The EP4 receptor is primarily coupled to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, evidence also suggests potential coupling to Gi and β-arrestin pathways.
Caption: EP4 receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of BGC-20-1531.
Caption: Radioligand binding assay workflow.
Unraveling the Mechanism of BGC-20-1531: A Selective EP4 Receptor Antagonist for Migraine Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Migraine, a debilitating neurological disorder, is characterized by severe headaches often accompanied by photophobia, phonophobia, and nausea. While the precise pathophysiology is complex, the role of prostaglandin (B15479496) E2 (PGE2) in mediating vasodilation of cranial blood vessels and subsequent pain sensitization is well-established. BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a key mediator of PGE2-induced vasodilation. This technical guide provides an in-depth analysis of the mechanism of action of BGC-20-1531 in preclinical migraine models, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Introduction: The Role of PGE2 and the EP4 Receptor in Migraine Pathophysiology
Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of migraine.[1][2] During a migraine attack, PGE2 levels are elevated and contribute to the vasodilation of cerebral and meningeal arteries, a phenomenon linked to the generation of headache pain.[1] PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent protein kinase A (PKA) activation.[1] This signaling cascade ultimately results in the relaxation of vascular smooth muscle cells, leading to vasodilation.[3]
The discrete localization of EP4 receptors in tissues relevant to migraine, such as the cerebral and meningeal arteries, makes it an attractive therapeutic target.[1][2] Selective blockade of the EP4 receptor offers the potential to inhibit PGE2-induced vasodilation and pain without the side effects associated with non-selective cyclooxygenase (COX) inhibitors (NSAIDs) or the cardiovascular liabilities of other vasoactive agents.[2] BGC-20-1531 has emerged as a promising orally available, potent, and selective EP4 receptor antagonist for the acute treatment of migraine.[1][2]
Pharmacological Profile of BGC-20-1531
BGC-20-1531 has been extensively characterized through a series of in vitro and in vivo studies to determine its affinity, potency, and selectivity for the EP4 receptor.
Quantitative Data Summary
The key pharmacological parameters of BGC-20-1531 are summarized in the tables below for easy comparison.
Table 1: Receptor Binding Affinity of BGC-20-1531
| Receptor | Ligand | Preparation | pKi (mean) |
| Recombinant Human EP4 | BGC-20-1531 | CHO cell membranes | 7.9 |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: In Vitro Functional Antagonism of BGC-20-1531
| Assay | Tissue/Cell Line | Agonist | pKB (mean) |
| cAMP Accumulation | Recombinant Human EP4 (CHO cells) | PGE2 | 7.6 |
| Vasodilation | Human Middle Cerebral Artery | PGE2 | 7.8 |
| Vasodilation | Human Middle Meningeal Artery | PGE2 | 7.6 |
| Vasodilation | Canine Middle Meningeal Artery | PGE2 | 7.7 (pA2) |
pKB is the negative logarithm of the antagonist dissociation constant (KB). pA2 is a measure of antagonist potency derived from Schild analysis.
Table 3: In Vivo Antagonism of PGE2-Induced Vasodilation by BGC-20-1531
| Animal Model | Vascular Bed | Agonist | BGC-20-1531 Dose (i.v.) | Effect |
| Canine | Carotid Artery | PGE2 | 1-10 mg/kg | Dose-dependent antagonism of PGE2-induced increase in blood flow |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of BGC-20-1531.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of BGC-20-1531 for the human EP4 receptor.
-
Objective: To determine the inhibitory constant (Ki) of BGC-20-1531 at the recombinant human EP4 receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP4 receptor.
-
Radioligand: [³H]-Prostaglandin E2 ([³H]PGE2).
-
Non-labeled competitor: BGC-20-1531.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
A competition binding assay is performed by incubating the cell membranes (containing the EP4 receptor) with a fixed concentration of [³H]PGE2 (typically at or below its Kd value) and increasing concentrations of BGC-20-1531.
-
The incubation is carried out in the binding buffer for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of BGC-20-1531 that inhibits 50% of the specific binding of [³H]PGE2 (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: cAMP Accumulation
This protocol describes the measurement of the functional antagonist activity of BGC-20-1531 by quantifying its ability to inhibit PGE2-stimulated cAMP production.
-
Objective: To determine the functional potency (pKB) of BGC-20-1531 in blocking PGE2-induced cAMP accumulation in cells expressing the human EP4 receptor.
-
Materials:
-
CHO cells stably expressing the recombinant human EP4 receptor.
-
Prostaglandin E2 (PGE2).
-
BGC-20-1531.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with increasing concentrations of BGC-20-1531 or vehicle for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
-
The cells are then stimulated with a fixed concentration of PGE2 (typically the EC80, the concentration that produces 80% of the maximal response) for a specified time (e.g., 15 minutes).
-
The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The ability of BGC-20-1531 to inhibit the PGE2-induced cAMP response is plotted as a concentration-response curve.
-
The pKB value is determined using the Schild equation, which relates the shift in the agonist concentration-response curve to the concentration of the antagonist.
-
In Vitro Vasodilation Assay: Human Cerebral and Meningeal Arteries
This protocol details the assessment of BGC-20-1531's ability to antagonize PGE2-induced relaxation of isolated human cranial arteries.
-
Objective: To determine the functional potency (pKB) of BGC-20-1531 in antagonizing PGE2-induced vasodilation in human middle cerebral and meningeal arteries.
-
Materials:
-
Isolated human middle cerebral and middle meningeal arteries obtained from surgical resections or post-mortem.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Prostaglandin E2 (PGE2).
-
BGC-20-1531.
-
A vasoconstrictor to pre-contract the arterial rings (e.g., U46619, a thromboxane (B8750289) A2 mimetic).
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Arterial segments are dissected and cut into rings (2-3 mm in length).
-
The rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
The rings are allowed to equilibrate under a resting tension.
-
The arterial rings are pre-contracted with a vasoconstrictor to a stable level of tone.
-
Cumulative concentration-response curves to the relaxant effect of PGE2 are generated in the absence and presence of increasing concentrations of BGC-20-1531. BGC-20-1531 is added to the bath for a pre-incubation period before the addition of PGE2.
-
In a separate set of experiments to model a therapeutic scenario, after establishing a stable relaxation with a single concentration of PGE2, BGC-20-1531 is added to assess its ability to reverse the pre-existing vasodilation.[1]
-
-
Data Analysis:
-
The relaxant responses to PGE2 are expressed as a percentage of the pre-contraction tone.
-
The pKB value is determined from the rightward shift of the PGE2 concentration-response curves in the presence of BGC-20-1531 using Schild regression analysis.
-
The reversal of PGE2-induced relaxation is quantified as the percentage of the initial relaxation that is reversed by BGC-20-1531.
-
In Vivo Canine Model of PGE2-Induced Carotid Vasodilation
This protocol describes an in vivo model to evaluate the efficacy of BGC-20-1531 in a relevant physiological system.
-
Objective: To assess the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced increases in carotid artery blood flow in anesthetized dogs.
-
Materials:
-
Anesthetized dogs.
-
Prostaglandin E2 (PGE2).
-
BGC-20-1531.
-
Anesthetic agents (e.g., pentobarbital).
-
Surgical instruments for vascular cannulation and placement of a flow probe.
-
Electromagnetic or ultrasonic flow probe to measure carotid blood flow.
-
Physiological monitoring equipment for blood pressure and heart rate.
-
-
Procedure:
-
Dogs are anesthetized and instrumented for the measurement of arterial blood pressure, heart rate, and carotid blood flow.
-
A flow probe is placed around a common carotid artery to continuously measure blood flow.
-
A catheter is placed in a femoral artery for blood pressure measurement and in a femoral vein for drug administration. Another catheter may be placed in a branch of the carotid artery for local administration of PGE2.
-
A baseline carotid blood flow is established.
-
PGE2 is administered (e.g., as an intra-arterial bolus or infusion) to induce a consistent and reproducible increase in carotid blood flow.
-
After establishing the response to PGE2, BGC-20-1531 is administered intravenously at increasing doses.
-
The PGE2 challenge is repeated after each dose of BGC-20-1531 to assess the degree of antagonism.
-
-
Data Analysis:
-
The increase in carotid blood flow induced by PGE2 is measured before and after the administration of BGC-20-1531.
-
The dose-dependent inhibition of the PGE2 response by BGC-20-1531 is quantified and can be used to determine an in vivo ID50 (the dose that causes 50% inhibition).
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Proposed Mechanism of Action of BGC-20-1531 in Migraine
Caption: Proposed mechanism of BGC-20-1531 in migraine.
EP4 Receptor Signaling Pathway
Caption: The canonical EP4 receptor signaling pathway.
Experimental Workflow: In Vitro Vasodilation Reversal
Caption: Workflow for the in vitro vasodilation reversal experiment.
Conclusion
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a key player in the pathophysiology of migraine. Its mechanism of action centers on the competitive blockade of PGE2-mediated signaling in cranial blood vessels, thereby preventing or reversing the vasodilation associated with migraine pain. The comprehensive in vitro and in vivo pharmacological profiling of BGC-20-1531, as detailed in this guide, provides a strong rationale for its development as a novel acute treatment for migraine. The detailed experimental protocols and visual representations of the underlying mechanisms offer a valuable resource for researchers and drug development professionals working in the field of headache and pain therapeutics. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BGC-20-1531 in the management of migraine.
References
BGC-20-1531: A Technical Whitepaper on its Antagonism of the Prostaglandin E2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2), a key lipid mediator, exerts a wide range of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes (EP1-4). The EP4 receptor, in particular, has emerged as a significant target in various therapeutic areas, including pain, inflammation, and oncology. This technical guide provides an in-depth analysis of BGC-20-1531, a potent and selective antagonist of the prostanoid EP4 receptor. We will delve into its mechanism of action, summarize its pharmacological data, provide detailed experimental methodologies for its characterization, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PGE2-EP4 signaling axis.
Introduction to the Prostaglandin E2 EP4 Receptor Signaling Pathway
Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostaglandin E synthase enzymes. Its biological effects are mediated by binding to one of four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate divergent downstream signaling cascades.
The EP4 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins. Upon PGE2 binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Beyond this canonical pathway, emerging evidence suggests that EP4 receptor signaling is more complex. It can also couple to G-inhibitory (Gi) proteins, leading to a decrease in cAMP, and can signal through alternative pathways involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin. This signaling diversity contributes to the wide range of cellular responses mediated by EP4 activation, including vasodilation, inflammation, and cell proliferation.
BGC-20-1531: A Potent and Selective EP4 Receptor Antagonist
BGC-20-1531 has been identified as a potent and selective competitive antagonist of the human prostanoid EP4 receptor. Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting the downstream signaling cascades initiated by PGE2. This antagonism has been demonstrated to be effective in reversing PGE2-induced effects, such as vasodilation in cerebral and meningeal arteries, which is a key factor in the pathophysiology of migraine headaches.
Quantitative Pharmacological Data
The pharmacological profile of BGC-20-1531 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.
| Parameter | Receptor | Cell/Tissue | Value | Reference |
| pKi | Human EP4 | Recombinant cell lines | 7.9 | [1] |
| pKB | Human EP4 | Recombinant cell lines | 7.6 | [1] |
| pKB | Human EP4 | Human middle cerebral artery | 7.8 | [1] |
| pKB | Human EP4 | Human meningeal artery | 7.6 | [1] |
| pA2 | Canine EP4 | Canine meningeal artery | 7.7 | [1] |
Table 1: Binding Affinity and Functional Antagonist Potency of BGC-20-1531
| Parameter | Effect | Animal Model | ID50 | Reference |
| Antagonism of PGE2-induced increase in carotid blood flow | Dose-dependent antagonism | Canine | ≈ 5 mg·kg⁻¹ (i.v.) | [1] |
Table 2: In Vivo Efficacy of BGC-20-1531
Experimental Protocols
The characterization of BGC-20-1531 involved several key experimental methodologies. Below are detailed descriptions of the general protocols for these assays.
Radioligand Binding Assay (for determining pKi)
This assay is used to determine the affinity of an unlabeled compound (BGC-20-1531) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human EP4 receptor.
-
Radiolabeled PGE2 (e.g., [³H]PGE2).
-
BGC-20-1531 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [³H]PGE2 and varying concentrations of BGC-20-1531 in the assay buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of BGC-20-1531 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
-
In Vitro Functional Assay - Vasodilation in Isolated Arteries (for determining pKB)
This assay measures the ability of an antagonist to inhibit the functional response (vasodilation) induced by an agonist (PGE2) in isolated blood vessels.
-
Materials:
-
Isolated arterial rings (e.g., human middle cerebral or meningeal arteries).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2).
-
PGE2.
-
BGC-20-1531.
-
A pre-contracting agent (e.g., U46619).
-
-
Protocol:
-
Mount the isolated arterial rings in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable submaximal contraction with a pre-contracting agent.
-
Once a stable plateau is reached, add cumulative concentrations of PGE2 to generate a concentration-response curve for vasodilation.
-
In separate experiments, pre-incubate the arterial rings with different concentrations of BGC-20-1531 for a set period (e.g., 60 minutes) before repeating the cumulative addition of PGE2.
-
Construct concentration-response curves for PGE2 in the absence and presence of different concentrations of BGC-20-1531.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log[antagonist concentration]. The x-intercept of the linear regression gives the pA2 value, which is an estimate of the antagonist's affinity. For a competitive antagonist, the pKB is equivalent to the pA2.
-
Visualizing the Core Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PGE2-EP4 Receptor Signaling Pathway and the antagonistic action of BGC-20-1531.
Caption: Experimental workflow for the pharmacological characterization of BGC-20-1531.
Conclusion
BGC-20-1531 is a well-characterized, potent, and selective antagonist of the prostanoid EP4 receptor. Its ability to competitively inhibit PGE2-mediated signaling, particularly vasodilation in cranial arteries, underscores its therapeutic potential, especially in the context of migraine. The comprehensive pharmacological data, supported by detailed in vitro and in vivo experimental protocols, provide a solid foundation for further research and development of EP4 receptor antagonists. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and therapeutic targeting of the prostaglandin E2 signaling pathway.
References
In Vitro Characterization of BGC-20-1531: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of BGC-20-1531, a novel and selective antagonist of the prostanoid EP4 receptor. The data and methodologies presented herein are crucial for understanding its mechanism of action and its potential as a therapeutic agent, particularly in the context of migraine headaches.
Core Data Summary
The following table summarizes the key quantitative data for BGC-20-1531, highlighting its high affinity and potency for the EP4 receptor and its selectivity against other receptors.
| Target | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Human EP4 Receptor | Functional Antagonism | Recombinant Cell Lines | pKB | 7.6 | [1] |
| Human EP4 Receptor | Functional Antagonism | Middle Cerebral Artery | pKB | 7.8 | [1][2] |
| Human EP4 Receptor | Functional Antagonism | Meningeal Artery | pKB | 7.6 | [1][2] |
| Canine EP4 Receptor | Functional Antagonism | Meningeal Artery | pA2 | 7.7 | [2] |
| Other Receptors, Channels, Transporters, and Enzymes | Binding Affinity | Various | pKi | < 5 | [1] |
Signaling Pathway and Mechanism of Action
BGC-20-1531 exerts its effect by competitively antagonizing the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR). Under normal physiological conditions, prostaglandin (B15479496) E2 (PGE2) binds to the EP4 receptor, initiating a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of vascular smooth muscle.[3] This vasodilation is implicated in the pain associated with migraines.[1][2] BGC-20-1531 blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling pathway and preventing vasodilation.
Mechanism of action of BGC-20-1531.
Experimental Protocols
Detailed experimental protocols are essential for the accurate in vitro characterization of compounds like BGC-20-1531. Below are outlines of the key methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human EP4 receptor or from tissues endogenously expressing the receptor.
-
Incubation : A fixed concentration of a radiolabeled ligand that specifically binds to the EP4 receptor (e.g., [3H]-PGE2) is incubated with the prepared membranes.
-
Competition : Increasing concentrations of the unlabeled test compound (BGC-20-1531) are added to compete with the radioligand for binding to the receptor.
-
Separation : The reaction is incubated to equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification : The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis : The data are analyzed to determine the concentration of BGC-20-1531 that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the inhibitory constant (Ki).
In Vitro Functional Assays (Isolated Tissues)
These assays assess the functional effect of a compound on intact tissues, providing insights into its potency and mechanism of antagonism.
-
Tissue Preparation : Human middle cerebral and meningeal arteries are obtained and dissected into rings.[1][2] These rings are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Equilibration : The tissues are allowed to equilibrate under a resting tension.
-
Agonist Response : A cumulative concentration-response curve to the agonist (PGE2) is generated to establish a baseline response, which is typically vasodilation.
-
Antagonist Incubation : The tissues are washed and then incubated with a fixed concentration of BGC-20-1531 for a predetermined period.
-
Competitive Antagonism : A second cumulative concentration-response curve to PGE2 is generated in the presence of BGC-20-1531.
-
Data Analysis : The rightward shift in the agonist concentration-response curve caused by BGC-20-1531 is used to calculate its potency, often expressed as a pA2 or pKB value. A parallel shift is indicative of competitive antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a receptor antagonist like BGC-20-1531.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BGC-20-1531 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4) antagonist, BGC-20-1531 free base. It includes key chemical and physical data, detailed experimental protocols for its characterization, and a review of its role in relevant signaling pathways.
Core Compound Data
This compound is a potent and selective antagonist of the EP4 receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes, including inflammation and vasodilation. Its potential as a therapeutic agent, particularly in the context of migraine, has been a subject of scientific investigation.
| Property | Value |
| CAS Number | 736183-35-0[1] |
| Molecular Formula | C₂₆H₂₄N₂O₆S |
| Molecular Weight | 492.54 g/mol [1] |
| Synonyms | PGN 1531 free base |
Signaling Pathways
BGC-20-1531 exerts its effects by blocking the binding of PGE2 to the EP4 receptor. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA). However, EP4 receptor signaling can also occur through alternative pathways, including coupling to the Gi alpha subunit (Gαi), phosphatidylinositol 3-kinase (PI3K), and β-arrestin.
References
BGC-20-1531: A Technical Guide to Target Validation in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the validation of the Prostaglandin (B15479496) E2 (PGE2) EP4 receptor as a therapeutic target in pain, with a specific focus on the pharmacological characterization of the selective antagonist, BGC-20-1531. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying biological pathways.
Executive Summary
BGC-20-1531 is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] It has been primarily investigated as a potential treatment for migraine headache by targeting the vasodilatory effects of PGE2 in cerebral arteries.[1][2] While the clinical development of BGC-20-1531 for pain appears to have stalled, the extensive preclinical research provides a valuable case study in the validation of the EP4 receptor as a promising target for various pain pathologies, extending beyond migraine to inflammatory and potentially neuropathic pain states. This guide will synthesize the key findings and methodologies from the available research.
The EP4 Receptor as a Pain Target
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. Its effects are transduced by four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is implicated in pain signaling through several mechanisms:
-
Vasodilation: In the context of migraine, PGE2-mediated activation of EP4 receptors in cerebral and meningeal arteries leads to vasodilation, a key contributor to headache pain.[1][2]
-
Inflammatory Pain: The EP4 receptor is involved in inflammatory pain hypersensitivity.[3] Blockade of EP4 receptors has shown anti-hyperalgesic effects in animal models of acute and chronic inflammatory pain.[1]
-
Neuropathic Pain: Emerging evidence suggests a role for PGE2 and its receptors in the pathogenesis of neuropathic pain, with EP4 antagonists showing promise in preclinical models.[4]
Targeting the EP4 receptor offers a more selective approach to pain management compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis.
Quantitative Data for BGC-20-1531
The following tables summarize the key quantitative data from in vitro and in vivo studies of BGC-20-1531.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species/System | Value | Reference |
| pKi | Recombinant Human EP4 Receptor | 7.9 | [1] |
| pKB | Recombinant Human EP4 Receptor (cAMP assay) | 7.6 | [1][2] |
| pKB | Human Middle Cerebral Artery | 7.8 | [1][2] |
| pKB | Human Middle Meningeal Artery | 7.6 | [1][2] |
| pA2 | Canine Meningeal Artery | 7.7 | [1] |
Table 2: In Vivo Pharmacodynamic Effects
| Model | Species | Effect | Dose Range | Reference |
| PGE2-induced increase in carotid blood flow | Canine | Dose-dependent antagonism | 1-10 mg/kg i.v. | [2] |
| Reversal of PGE2-induced vasorelaxation | Human Middle Cerebral Artery Rings | 169 ± 34% reversal | 1 µmol/L | [1] |
| Reversal of PGE2-induced vasorelaxation | Human Middle Meningeal Artery | 95 ± 21% reversal | 1 µmol/L | [1] |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling in Vasodilation
The primary mechanism of BGC-20-1531 in the context of migraine involves the blockade of the PGE2-EP4 signaling cascade that leads to vasodilation.
Caption: EP4 receptor signaling pathway leading to vasodilation and its antagonism by BGC-20-1531.
Target Validation Workflow for BGC-20-1531
The preclinical validation of BGC-20-1531 followed a logical progression from in vitro characterization to in vivo proof-of-concept.
Caption: Experimental workflow for the target validation of BGC-20-1531 in pain research.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize BGC-20-1531, based on the methodologies described in the primary literature.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of BGC-20-1531 for the human EP4 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the human EP4 receptor.
-
[3H]-PGE2 (radioligand).
-
BGC-20-1531 (test compound).
-
Non-labeled PGE2 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of BGC-20-1531.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGE2.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of BGC-20-1531 and calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To determine the functional antagonist potency (pKB) of BGC-20-1531 at the human EP4 receptor.
-
Materials:
-
HEK293 cells expressing the human EP4 receptor.
-
PGE2 (agonist).
-
BGC-20-1531 (antagonist).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
Cell culture medium.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of BGC-20-1531 for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Construct a concentration-response curve for the inhibition of PGE2-stimulated cAMP production by BGC-20-1531.
-
Calculate the pKB value from the Schild analysis of the data.
-
Isolated Artery Vasorelaxation Assay
-
Objective: To assess the functional antagonism of BGC-20-1531 on native EP4 receptors in relevant vascular tissue.
-
Materials:
-
Human middle cerebral or meningeal arteries obtained from surgical resections.
-
Krebs-Henseleit solution.
-
Phenylephrine (B352888) or other vasoconstrictor.
-
PGE2 (vasorelaxant).
-
BGC-20-1531.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Dissect arterial rings and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Pre-contract the arterial rings with a vasoconstrictor like phenylephrine to a stable tension.
-
Cumulatively add increasing concentrations of PGE2 to elicit a concentration-dependent relaxation.
-
In separate experiments, pre-incubate the arterial rings with different concentrations of BGC-20-1531 for a set time (e.g., 60 minutes) before repeating the PGE2 concentration-response curve.
-
Measure the isometric tension changes and plot concentration-response curves.
-
Calculate the pKB for BGC-20-1531 from the rightward shift of the PGE2 concentration-response curves.
-
Clinical Development and Future Outlook
BGC-20-1531 was reported to be in clinical development for the treatment of migraine headache in the late 2000s and early 2010s.[1][2] A study in a human PGE2 model of headache did not show a significant effect of BGC-20-1531 at the tested doses, although the authors noted that putative therapeutic exposures may not have been reached in all volunteers.[5] Subsequent public information on the clinical development of BGC-20-1531 for pain is scarce, suggesting that its development may have been discontinued.
Despite the apparent halt in the clinical progression of BGC-20-1531, the target it validates, the EP4 receptor, remains an area of active research in pain and inflammation.[6][7] The preclinical data for BGC-20-1531 and other EP4 antagonists strongly support the continued exploration of this target for a range of pain conditions, potentially offering a more targeted and safer alternative to traditional analgesics. Future research may focus on developing new EP4 antagonists with optimized pharmacokinetic and pharmacodynamic profiles for various pain indications.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 7. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
BGC-20-1531: A Selective Prostanoid EP4 Receptor Antagonist for Neurogenic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurogenic inflammation, a process driven by the release of inflammatory mediators from sensory neurons, is a key pathological component of numerous disorders, including migraine, psoriasis, and asthma.[1] A central mediator in this process is Prostaglandin (B15479496) E2 (PGE2), which contributes significantly to the vasodilation and pain associated with these conditions.[2] BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor, one of the four G-protein-coupled receptors for PGE2.[2][3][4] By targeting the EP4 receptor, BGC-20-1531 represents a promising therapeutic agent for conditions characterized by neurogenic inflammation, particularly migraine, by inhibiting the downstream signaling that leads to cerebral vasodilation and pain.[2][3] This document provides a comprehensive technical overview of BGC-20-1531, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis
Prostaglandin E2 (PGE2) is a key pro-inflammatory mediator that exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[5] The EP2 and EP4 receptors are coupled to Gαs proteins, and their activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of vascular smooth muscle.[5] This vasodilation is a critical factor in the pain associated with migraine headaches.[2][4]
BGC-20-1531 acts as a competitive antagonist at the EP4 receptor.[2] Its high affinity and selectivity for this receptor subtype allow it to effectively block PGE2-induced signaling, thereby preventing or reversing the vasodilation of cerebral and meningeal arteries implicated in migraine pain.[2][3] The close relationship between Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in neurogenic inflammation, and PGE2 further underscores the therapeutic potential of BGC-20-1531.[2] CGRP release can lead to the synthesis of PGE2, and conversely, PGE2 can cause the release of CGRP from trigeminal neurons, creating a positive feedback loop that perpetuates neurogenic inflammation.[2] By antagonizing the EP4 receptor, BGC-20-1531 can interrupt this cycle.
Below is a diagram illustrating the proposed mechanism of action for BGC-20-1531 in the context of neurogenic inflammation.
Quantitative Data Summary
The pharmacological profile of BGC-20-1531 has been characterized through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Receptor Binding and Antagonist Potency
| Assay Type | Receptor/Tissue | Species | Parameter | Value | Reference |
| Radioligand Binding | Recombinant EP4 | Human | pKi | 7.9 | [2] |
| Functional Assay | Recombinant EP4 | Human | pKB | 7.6 | [2][3] |
| Functional Assay | Middle Cerebral Artery | Human | pKB | 7.8 | [2][3] |
| Functional Assay | Middle Meningeal Artery | Human | pKB | 7.6 | [2][3] |
| Selectivity Screen | Various Receptors/Enzymes | Human | pKi | < 5.0 | [2][3] |
pKi: negative logarithm of the inhibitor constant. pKB: negative logarithm of the antagonist dissociation constant.
Table 2: In Vitro Reversal of PGE2-Induced Vasorelaxation
| Tissue | Species | BGC-20-1531 Conc. | PGE2 Conc. | Reversal of Response | Reference |
| Middle Cerebral Artery | Human | 1 µmol·L⁻¹ | 100 nmol·L⁻¹ | 169 ± 34% | [2] |
| Middle Meningeal Artery | Human | 1 µmol·L⁻¹ | 100 nmol·L⁻¹ | 95 ± 21% | [2] |
Table 3: In Vivo Pharmacodynamic Profile
| Model | Species | Administration | Effect Measured | Parameter | Value | Reference |
| Carotid Hemodynamics | Canine | 1-10 mg·kg⁻¹ i.v. | Antagonism of PGE2-induced increase in Carotid Blood Flow | ID50 | ≈ 5 mg·kg⁻¹ | [2] |
Table 4: Human Clinical Trial Data (PGE2 Headache Model)
| Dose Administered | Outcome | Result | Conclusion | Reference |
| 200 mg and 400 mg | Headache Response | No difference relative to placebo (P > 0.05) | Putative therapeutic exposures may not have been reached in all volunteers. Other EP receptors might be involved. | [5][6] |
| 200 mg and 400 mg | Dilation of MCA or STA | No prevention relative to placebo (P > 0.05) | As above. | [5][6] |
MCA: Middle Cerebral Artery; STA: Superficial Temporal Artery.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Functional Assays: Human Cerebral and Meningeal Arteries
-
Objective: To determine the antagonist potency (pKB) of BGC-20-1531 on native human EP4 receptors.[2]
-
Tissue Preparation: Human middle cerebral and meningeal arteries were obtained from post-mortem subjects and dissected into ring segments (2-3 mm in length).[2]
-
Experimental Setup: Arterial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. Changes in isometric tension were recorded.[2]
-
Protocol:
-
Vessels were pre-contracted with U-46619 (a thromboxane (B8750289) A2 mimetic).
-
Cumulative concentration-response curves to PGE2 were generated to induce vasorelaxation.
-
The protocol was repeated in the presence of increasing concentrations of BGC-20-1531.
-
Schild analysis was performed on the data to calculate the pKB value, which quantifies the potency of a competitive antagonist.[2]
-
-
Reversal Experiment: To model an acute migraine attack, vasorelaxation was first established with PGE2 (100 nmol·L⁻¹). BGC-20-1531 (1 µmol·L⁻¹) was then added to the bath to assess its ability to reverse the established dilation.[2]
The workflow for this protocol is visualized below.
In Vivo Canine Carotid Hemodynamics Model
-
Objective: To assess the in vivo pharmacodynamic profile and dose-dependent antagonism of BGC-20-1531.[2][3]
-
Animal Model: Anesthetized dogs were used.
-
Instrumentation: A flow probe was placed around the common carotid artery to measure carotid blood flow (CBF). Catheters were inserted for drug administration (intravenous) and blood pressure monitoring.[2]
-
Protocol:
-
A baseline CBF was established.
-
PGE2 was administered intravenously to induce a vasodilator response (an increase in CBF).
-
BGC-20-1531 was administered intravenously at increasing doses (1-10 mg·kg⁻¹).
-
The PGE2 challenge was repeated after each dose of BGC-20-1531.
-
The dose-dependent antagonism of the PGE2-induced increase in CBF was measured.
-
The ID50 (the dose required to inhibit the PGE2 response by 50%) was calculated.[2]
-
Human PGE2 Model of Headache
-
Objective: To evaluate the efficacy of BGC-20-1531 in preventing PGE2-induced headache and vasodilation in healthy volunteers.[5][6]
-
Study Design: A randomized, double-blind, placebo-controlled, three-way cross-over trial.[6]
-
Participants: Eight healthy volunteers.[6]
-
Protocol:
-
Participants were randomly allocated to receive an oral dose of BGC-20-1531 (200 mg or 400 mg) or a placebo.[6]
-
Following drug administration, a 25-minute intravenous infusion of PGE2 was initiated to induce headache and vasodilation.[6]
-
Primary Endpoints:
-
Headache intensity was recorded on a verbal rating scale.
-
Middle cerebral artery (MCA) blood flow velocity was measured using transcranial Doppler.
-
Superficial temporal artery (STA) diameter was measured using high-resolution ultrasound.[6]
-
-
Data were analyzed to compare the effects of each BGC-20-1531 dose against placebo.[6]
-
Conclusions and Future Directions
BGC-20-1531 is a well-characterized, potent, and highly selective EP4 receptor antagonist.[2][3] Preclinical in vitro and in vivo data strongly support its mechanism of action in blocking PGE2-mediated vasodilation of cranial arteries, a key process in neurogenic inflammation and migraine pathophysiology.[2] The compound effectively antagonizes human EP4 receptors in relevant vascular tissues and reverses established vasodilation, suggesting its potential for the acute treatment of migraine.[2]
While a human clinical study using a PGE2-infusion model did not show a significant difference from placebo, the authors noted that putative therapeutic exposures may not have been achieved in all participants.[5][6] This highlights the critical importance of optimizing dose and formulation to ensure adequate target engagement in future clinical investigations. Further research is warranted to explore the full therapeutic potential of BGC-20-1531 and EP4 receptor antagonism in migraine and other disorders rooted in neurogenic inflammation.
References
- 1. Neurogenic inflammation - Wikipedia [en.wikipedia.org]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC20‐1531, a novel, potent and selective prostanoid EP 4 receptor antagonist: a putative new treatment for migraine headache [periodicos.capes.gov.br]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BGC-20-1531 In Vitro Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for an in vitro vasodilation assay to characterize the activity of BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist. BGC-20-1531 has been investigated for its potential in treating migraine headaches by antagonizing the vasodilator effects of prostaglandin (B15479496) E2 (PGE2) on cerebral arteries.[1][2] This document outlines the necessary reagents, equipment, and step-by-step procedures for assessing the competitive antagonism of PGE2-induced vasodilation by BGC-20-1531 in isolated human cerebral and meningeal arteries.[1] Additionally, it includes data presentation guidelines and a diagram of the relevant signaling pathway.
Introduction
Prostaglandin E2 (PGE2) is a key mediator of vasodilation, a physiological process that contributes to the pain associated with migraines.[1][3] The EP4 receptor, a G-protein coupled receptor, is activated by PGE2 and plays a significant role in this vasodilation.[4] BGC-20-1531 is a selective antagonist of the EP4 receptor, and by blocking the action of PGE2, it can reverse vasodilation in cerebral arteries.[1] This in vitro assay is crucial for quantifying the potency and efficacy of BGC-20-1531 and similar compounds. The protocol described here is based on established methods for studying vascular reactivity in isolated tissues.[1][5][6]
Data Presentation
The quantitative data from this assay should be summarized to clearly present the pharmacological profile of BGC-20-1531.
Table 1: Affinity of BGC-20-1531 for Human EP4 Receptors
| Parameter | Value | Tissue/System |
| pKB | 7.6 | Recombinant human EP4 receptors in cell lines |
| pKB | 7.6 - 7.8 | Native EP4 receptors in human cerebral and meningeal artery |
| pKi | < 5 | Other prostanoid receptors, channels, transporters, and enzymes |
Data sourced from reference[1].
Table 2: Antagonist Activity of BGC-20-1531 on PGE2-Induced Vasodilation in Human Arteries
| Artery Type | BGC-20-1531 pKB | Effect on PGE2-induced responses in other arteries |
| Middle Cerebral Artery | 7.8 | No effect on coronary, pulmonary, or renal arteries |
| Meningeal Artery | 7.6 | No effect on coronary, pulmonary, or renal arteries |
Data sourced from reference[1].
Table 3: Reversal of PGE2-Induced Vasodilation by BGC-20-1531
| Pre-contraction Agent | PGE2 Concentration | BGC-20-1531 Effect |
| Phenylephrine (B352888) (1 µmol·L⁻¹) | 100 nmol·L⁻¹ | Rapid and complete reversal of PGE2 response (by 133%) |
Data sourced from reference[1].
Experimental Protocols
This section details the methodology for the in vitro vasodilation assay.
Materials and Reagents
-
Isolated human middle cerebral or meningeal arteries
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine hydrochloride
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
Distilled, deionized water
-
Carbogen gas (95% O2, 5% CO2)
-
Wire myograph system
-
Dissection microscope
-
Force transducer and data acquisition system
Experimental Workflow
Caption: Experimental workflow for the in vitro vasodilation assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Obtain ethically sourced human middle cerebral or meningeal arteries.
-
Immediately place the tissue in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove excess connective tissue.
-
Cut the arteries into 2-4 mm rings.
-
Mount the arterial rings on a wire myograph system in a chamber filled with Krebs-Henseleit solution.
-
-
Equilibration and Viability Check:
-
Maintain the tissue bath at 37°C and continuously bubble with Carbogen gas.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, stretch the vessels to their optimal resting tension.
-
Assess the viability of the arterial rings by challenging them with a high potassium solution. A robust contraction indicates healthy tissue.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Vasodilation Assay:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µmol·L⁻¹).[1]
-
Once a stable contraction is achieved, induce vasodilation by adding PGE2 (e.g., 100 nmol·L⁻¹).[1]
-
After a stable vasodilation is observed, add cumulative concentrations of BGC-20-1531 to the bath to assess its ability to reverse the PGE2-induced relaxation.
-
To determine the pKB value, construct concentration-response curves for PGE2 in the absence and presence of different fixed concentrations of BGC-20-1531.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension of the arterial rings using a force transducer connected to a data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the pKB values for BGC-20-1531 using the Schild regression method from the concentration-response curves.
-
Signaling Pathway
The following diagram illustrates the signaling pathway of PGE2-induced vasodilation and the antagonistic action of BGC-20-1531.
Caption: PGE2-EP4 receptor signaling pathway and BGC-20-1531 antagonism.
Conclusion
This protocol provides a robust framework for the in vitro assessment of BGC-20-1531's vasodilatory antagonist activity. The competitive antagonism of PGE2-induced vasodilation in human cerebral and meningeal arteries highlights the therapeutic potential of this compound for conditions like migraines.[1][2] Adherence to this detailed methodology will ensure reproducible and reliable data for the characterization of EP4 receptor antagonists.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. reprocell.com [reprocell.com]
Application Notes and Protocols: BGC-20-1531 in In Vivo Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms.[1][2] The development of novel therapeutics is crucial for patients who do not respond to or cannot tolerate existing treatments.[3] BGC-20-1531 is a novel, potent, and selective prostanoid EP4 receptor antagonist that has shown potential as a new treatment for migraine headaches.[3][4] The EP4 receptor is involved in prostaglandin (B15479496) E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain.[3][4][5] BGC-20-1531 competitively antagonizes the vasodilator effects of PGE2 on cerebral and meningeal arteries, suggesting its utility in alleviating migraine symptoms.[3][4]
These application notes provide an overview of the mechanism of action of BGC-20-1531, summarize available in vivo data, and offer a detailed protocol for evaluating its efficacy in a widely used animal model of migraine.
Mechanism of Action: EP4 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key mediator of pain and inflammation. In the context of migraine, PGE2 contributes to the vasodilation of cerebral and meningeal arteries, which is a significant factor in the generation of headache pain.[3] PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, when activated, stimulates adenylate cyclase, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[6] BGC-20-1531 is a selective antagonist of the EP4 receptor.[3][4] By blocking the action of PGE2 at the EP4 receptor, BGC-20-1531 is expected to prevent or reverse the cerebral vasodilation associated with migraine attacks, thereby reducing headache pain.[3]
References
- 1. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Developing Cell-Based Assays with BGC-20-1531: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) activated by prostaglandin (B15479496) E2 (PGE2).[1][2] The EP4 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1] Notably, its role in PGE2-induced cerebral vasodilation has made it a target for the development of novel treatments for migraine.[1][2] BGC-20-1531 competitively inhibits the action of PGE2 at the EP4 receptor, thereby preventing downstream signaling cascades.[1][2]
These application notes provide detailed protocols for two robust cell-based assays to characterize the activity of BGC-20-1531 and other potential EP4 receptor antagonists: a cAMP functional assay and a CRE-luciferase reporter assay.
Mechanism of Action: EP4 Receptor Signaling and Antagonism
The EP4 receptor is primarily coupled to the Gαs stimulatory G-protein. Upon binding of its endogenous ligand, PGE2, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter regions of target genes, initiating their transcription.
BGC-20-1531, as a competitive antagonist, binds to the EP4 receptor but does not elicit a downstream response. Instead, it blocks the binding of PGE2, thereby inhibiting the entire signaling cascade and preventing the production of cAMP and subsequent gene transcription.
Figure 1: EP4 Receptor Signaling and BGC-20-1531 Inhibition.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of BGC-20-1531. This data is essential for designing experiments and interpreting results.
| Parameter | Receptor/Tissue | Value | Reference |
| pKB | Recombinant human EP4 receptors in cell lines | 7.6 | [2] |
| pKB | Native EP4 receptors in human middle cerebral artery | 7.8 | [1][2] |
| pKB | Native EP4 receptors in human meningeal artery | 7.6 | [1][2] |
| pA2 | Canine meningeal artery | 7.7 | [1] |
Experimental Protocols
General Cell Culture and Handling
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human EP4 receptor are recommended. These can be purchased from various commercial vendors or generated in-house.
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418, puromycin) at a pre-determined optimal concentration.
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2, humidified incubator
-
Passaging: Subculture cells when they reach 80-90% confluency, typically every 2-3 days. A 1:3 to 1:6 split ratio is generally appropriate.
Cell Seeding for Assays:
-
For 96-well plates, a seeding density of 30,000 to 50,000 cells per well is a good starting point. The optimal density should be determined empirically to ensure a healthy, confluent monolayer on the day of the assay.
Protocol 1: cAMP Functional Assay (HTRF-Based)
This assay directly measures the intracellular accumulation of cAMP in response to EP4 receptor activation and its inhibition by an antagonist. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust detection method.
References
Application Notes for B-G-C-20-1531 Free Base: Solubility, Formulation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of BGC-20-1531 free base in various solvents, protocols for solution preparation, and an overview of its mechanism of action as a selective prostanoid EP4 receptor antagonist.
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] It is under investigation for its potential therapeutic applications, including the treatment of migraine headaches.[1][2][3][4] Understanding its solubility and how to prepare stable solutions is critical for in vitro and in vivo studies. This document provides a summary of its solubility in common laboratory solvents and protocols for its preparation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₄N₂O₆S |
| Molecular Weight | 492.54 g/mol |
| Appearance | Solid |
Solubility of this compound
The solubility of this compound has been determined in various solvents. The data is summarized in the table below for easy comparison. It is important to note that for poorly soluble compounds, sonication may be required to achieve complete dissolution.
| Solvent | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 507.57 mM | Ultrasonic treatment may be needed.[5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 250 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 250 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the container in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also be applied if necessary, but temperature stability should be considered.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol provides a method for preparing a this compound formulation suitable for intravenous administration in animal models, based on a published method.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix well.
-
The final concentration of this working solution will be approximately 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be prepared fresh before each experiment.
Mechanism of Action and Signaling Pathway
BGC-20-1531 acts as a selective antagonist of the prostanoid EP4 receptor.[2][3][6] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2).[6] The activation of the EP4 receptor is involved in various physiological and pathological processes, including inflammation, pain, and vasodilation.[2][6]
The primary signaling pathway initiated by EP4 receptor activation involves the coupling to the Gs alpha subunit (Gαs) of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[6] By competitively binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2 and inhibits this downstream signaling cascade.[2][3]
Below is a diagram illustrating the canonical EP4 receptor signaling pathway and the inhibitory action of BGC-20-1531.
Figure 1: Mechanism of action of BGC-20-1531 as an EP4 receptor antagonist.
The experimental workflow for preparing a solution of BGC-20-1531 for in vitro or in vivo studies can be summarized as follows:
Figure 2: General workflow for the preparation and application of BGC-20-1531 solutions.
References
- 1. This compound (PGN 1531 free base) | EP4 Receptor Antagonist | MedChemExpress [medchemexpress.eu]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for BGC-20-1531 Administration in Canine Carotid Blood Flow Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] Prostaglandin (B15479496) E2 (PGE2), acting through its EP4 receptor, is a significant mediator of vasodilation, which is implicated in the pathophysiology of migraine headaches.[1][3] Preclinical studies in canines have been instrumental in characterizing the in vivo pharmacodynamic profile of BGC-20-1531, specifically its ability to antagonize PGE2-induced increases in carotid blood flow.[1][2] These studies provide a foundation for its clinical development for the treatment of migraine.[1][2]
This document provides detailed application notes and experimental protocols for the administration of BGC-20-1531 in canine carotid blood flow studies, based on published preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of BGC-20-1531 on PGE2-Induced Changes in Canine Carotid Hemodynamics
| Treatment Group | Dose (mg·kg⁻¹ i.v.) | Change in Carotid Blood Flow (CBF) | Change in Carotid Resistance (CR) |
| Vehicle Control | N/A | No effect | No effect |
| BGC-20-1531 | 1 - 10 | Dose-dependent antagonism of PGE2-induced increase | Corresponding antagonism of PGE2-mediated decrease |
| ID₅₀ | ≈ 5 | Antagonism of PGE2-induced increase | Not explicitly stated |
Source: Data synthesized from preclinical in vivo studies.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of BGC-20-1531 on PGE2-Induced Changes in Canine Carotid Blood Flow
Objective: To evaluate the in vivo efficacy of BGC-20-1531 in antagonizing the hemodynamic effects of PGE2 on carotid blood flow in canines.
Animal Model:
-
Species: Beagle dogs[4]
-
Age: 1-2 years[4]
-
Weight: 8-10 kg[4]
-
Health Status: Healthy, conscious animals.
Materials:
-
BGC-20-1531
-
Prostaglandin E2 (PGE2)
-
Vehicle for BGC-20-1531 and PGE2
-
Anesthetic agents (as required for instrumentation)
-
Heparinized saline
-
Catheters for intravenous administration and blood sampling
-
Blood pressure monitor
-
Heart rate monitor
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment.
-
On the day of the experiment, anesthetize the dog for the surgical placement of catheters.
-
Surgically implant a catheter into a suitable vein (e.g., cephalic or saphenous vein) for intravenous (i.v.) administration of the test compounds.
-
Place a catheter in an artery (e.g., femoral artery) for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR), and for blood sampling.
-
Allow the animal to recover from anesthesia before the experimental procedure begins.
-
-
Baseline Hemodynamic Measurements:
-
Position the Doppler ultrasound probe over the common carotid artery to obtain a clear signal of blood flow.[6]
-
Record baseline measurements of carotid blood flow (CBF), mean arterial pressure (MAP), and heart rate (HR) for a stable period.
-
Calculate carotid resistance (CR) using the formula: CR = MAP / CBF.
-
-
PGE2 Challenge:
-
Administer an intravenous injection of PGE2 at a dose known to induce a consistent and significant increase in carotid blood flow.
-
Continuously monitor and record CBF, MAP, and HR throughout the response to PGE2.
-
-
BGC-20-1531 Administration:
-
Following the return of hemodynamic parameters to baseline, administer BGC-20-1531 intravenously.
-
The recommended dose range for BGC-20-1531 is 1–10 mg·kg⁻¹ i.v.[1][2] A dose-escalation design can be employed to determine the dose-dependent effects.
-
Administer the vehicle control in a separate group of animals or during a different experimental session.
-
-
Post-Treatment PGE2 Challenge:
-
At a specified time point after the administration of BGC-20-1531 or vehicle, repeat the PGE2 challenge as described in step 3.
-
Continuously monitor and record the hemodynamic responses.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals throughout the study, prior to each PGE2 injection.
-
Analyze the plasma concentrations of BGC-20-1531 using a validated analytical method such as LC-MS to correlate pharmacokinetic and pharmacodynamic data.[1]
-
-
Data Analysis:
-
Calculate the percentage change in CBF and CR from baseline in response to PGE2 before and after the administration of BGC-20-1531 or vehicle.
-
Determine the dose-dependent antagonism of the PGE2-induced effects by BGC-20-1531.
-
Calculate the ID₅₀ (the dose required to inhibit 50% of the PGE2-induced response).[1]
-
Statistically analyze the data to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway of PGE2-Induced Vasodilation via the EP4 Receptor
Caption: PGE2-EP4 receptor signaling cascade leading to vasodilation.
Experimental Workflow for Canine Carotid Blood Flow Study
Caption: Workflow for assessing BGC-20-1531's effect on carotid blood flow.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and prostaglandin receptor antagonism in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow loaded canine carotid artery. I. A morphometric study of microfilament bundles in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Investigating the Efficacy of BGC-20-1531 in a Preclinical Model of Cortical Spreading Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortical spreading depression (CSD) is a wave of profound, transient neuronal and glial depolarization that propagates across the cerebral cortex. It is a key pathophysiological event implicated in several neurological disorders, most notably as the underlying mechanism for migraine aura and a trigger for migraine headaches. Given its clinical relevance, the CSD model is an essential platform for the preclinical evaluation of novel therapeutic agents for migraine and other related neurological conditions.
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein-coupled receptor that mediates the effects of prostaglandin (B15479496) E2 (PGE2), a key player in inflammation and vasodilation.[3] PGE2-induced vasodilation of cerebral and meningeal arteries is thought to be a significant contributor to migraine pain.[1][2] BGC-20-1531 has been shown to competitively antagonize PGE2-induced vasodilation in human middle cerebral and meningeal arteries in vitro and to inhibit PGE2-induced increases in carotid blood flow in vivo.[1][2] Although direct studies of BGC-20-1531 in a CSD model are not yet published, its mechanism of action presents a strong rationale for its investigation as a potential modulator of CSD and its downstream consequences.
These application notes provide a detailed experimental framework for inducing and monitoring CSD in a rodent model and for evaluating the therapeutic potential of BGC-20-1531.
Quantitative Data Summary
The following tables summarize key quantitative parameters for BGC-20-1531 based on published in vitro and in vivo studies. These values can serve as a starting point for dose-ranging studies in a CSD model.
Table 1: In Vitro Pharmacological Profile of BGC-20-1531
| Parameter | Species | Tissue/System | Value | Reference |
| pKB | Human | Recombinant EP4 Receptors | 7.6 | [1][2] |
| pKB | Human | Middle Cerebral Artery | 7.8 | [1][2] |
| pKB | Human | Meningeal Artery | 7.6 | [1][2] |
| pA2 | Canine | Meningeal Artery | 7.7 | [1] |
| Receptor Selectivity (pKi) | Various | Other receptors, channels, transporters | < 5 | [1][2] |
Table 2: In Vivo Pharmacodynamic Profile of BGC-20-1531
| Parameter | Species | Model | Dosage | Effect | Reference |
| Antagonism of PGE2-induced vasodilation | Canine | Carotid Blood Flow | 1-10 mg/kg i.v. | Dose-dependent antagonism | [1][2] |
| ID50 | Canine | Carotid Blood Flow | ~5 mg/kg | Inhibition of PGE2-induced increase in blood flow | [1] |
Experimental Protocols
Animal Model and Surgical Preparation
-
Species: Adult male Sprague-Dawley rats (250-350 g) are a suitable model.
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Monitor the depth of anesthesia throughout the procedure by assessing the pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp and expose the skull.
-
Drill two small burr holes (2-3 mm diameter) over the parietal cortex of one hemisphere.
-
Recording Site: Approximately 2.0 mm posterior to bregma and 2.0 mm lateral to the midline.
-
Stimulation Site: Approximately 5.0 mm posterior to bregma and 2.0 mm lateral to the midline.
-
-
Carefully remove the dura mater over both burr holes, keeping the underlying cortical surface moist with artificial cerebrospinal fluid (aCSF).
-
Induction of Cortical Spreading Depression
CSD can be induced using various methods. Chemical induction with potassium chloride (KCl) is a common and reliable technique.
-
Procedure:
-
Place a small cotton ball or a piece of filter paper soaked in 1 M KCl solution onto the exposed cortex at the stimulation site.
-
Leave the KCl in place for 5-10 minutes to induce a CSD wave.
-
After induction, remove the KCl source and rinse the cortical surface with aCSF.
-
Electrophysiological Recording of CSD
The hallmark of a CSD event is a large, negative DC potential shift.
-
Electrodes: Use Ag/AgCl electrodes for recording. The recording electrode is placed on the cortical surface at the recording site, and a reference electrode can be placed on the contralateral skull or in the neck musculature.
-
Data Acquisition:
-
Connect the electrodes to a DC-coupled amplifier.
-
Record the local field potential (LFP). The signal should be filtered (e.g., low-pass filter at 1 Hz) to isolate the slow DC potential shift.
-
A successful CSD event is characterized by a rapid negative shift in the DC potential of at least 10-20 mV, lasting for 30-60 seconds, followed by a period of suppressed electrical activity.
-
The propagation velocity of the CSD wave can be calculated by dividing the distance between the stimulation and recording sites by the time it takes for the DC shift to appear at the recording electrode after induction.
-
Administration of BGC-20-1531
-
Route of Administration: Based on in vivo studies, intravenous (i.v.) or intraperitoneal (i.p.) administration are suitable routes.
-
Dosage: A dose-ranging study is recommended. Based on the canine data, an initial dose range of 1-10 mg/kg could be explored in rats.
-
Experimental Groups:
-
Vehicle Control: Administer the vehicle solution for BGC-20-1531.
-
BGC-20-1531 Treatment Groups: Administer different doses of BGC-20-1531 (e.g., 1, 3, and 10 mg/kg).
-
-
Timing: Administer BGC-20-1531 or vehicle 30-60 minutes prior to the induction of CSD to allow for drug distribution.
Outcome Measures
-
Primary Outcome: The number of CSD events induced by a standardized stimulus.
-
Secondary Outcomes:
-
Threshold for CSD induction (e.g., the minimum concentration or duration of KCl application required to elicit a CSD).
-
Amplitude and duration of the negative DC potential shift.
-
Propagation velocity of the CSD wave.
-
Duration of the subsequent suppression of spontaneous electrical activity.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of BGC-20-1531 in modulating PGE2-induced vasodilation.
Experimental Workflow
Caption: Workflow for investigating BGC-20-1531 in a CSD model.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for BGC-20-1531 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of the EP4 receptor in various physiological and pathological processes, including inflammation, pain, and cancer. Accurate and consistent preparation of BGC-20-1531 stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of BGC-20-1531 stock solutions for cell culture applications.
Physicochemical Properties
A summary of the key physicochemical properties of BGC-20-1531 hydrochloride is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Synonyms | PGN 1531 | [1] |
| Molecular Formula | C₂₆H₂₄N₂O₆S · HCl | [1] |
| Molecular Weight | 529.0 g/mol | [1][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO. Soluble in DMSO and dimethylformamide to approx. 1 mg/mL. | [1] |
| Storage (Solid) | Desiccate at room temperature or store at -20°C for long-term stability (≥4 years). | [1] |
Experimental Protocol: Preparation of a 10 mM BGC-20-1531 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of BGC-20-1531 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
BGC-20-1531 hydrochloride powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of BGC-20-1531 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of BGC-20-1531 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.529 mg of BGC-20-1531 (Molecular Weight = 529.0 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed BGC-20-1531. To continue the example, add 100 µL of DMSO to the 0.529 mg of powder.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is an organic solvent, if the stock solution is to be used in sterile cell culture, it is good practice to filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4]
Calculation for Stock Solution Preparation:
To calculate the volume of solvent needed for a desired concentration, use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing BGC-20-1531 stock solutions and the signaling pathway it inhibits.
Caption: Workflow for preparing BGC-20-1531 stock solutions.
Caption: BGC-20-1531 inhibits PGE2-mediated EP4 receptor signaling.
Guidelines for Use in Cell Culture
-
Final DMSO Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Working Concentration: The optimal working concentration of BGC-20-1531 will vary depending on the cell type and experimental design. A concentration range of 1 nM to 1 µM is a common starting point for in vitro studies. A dose-response experiment is recommended to determine the optimal concentration for your specific application.
-
Stability in Media: BGC-20-1531 is stable in cell culture media for at least 24-48 hours. For longer-term experiments, the media containing the compound should be replaced periodically.
Safety Precautions
-
BGC-20-1531 is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can ensure the accurate and consistent preparation of BGC-20-1531 stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols: Quantifying the Effects of BGC-20-1531 on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin (B15479496) E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in a variety of physiological processes, including inflammation and vasodilation. Understanding the antagonistic properties of compounds like BGC-20-1531 on this pathway is crucial for drug development, particularly for conditions such as migraine, where EP4 receptor-mediated vasodilation is thought to play a role.[1][2]
These application notes provide a detailed protocol for quantifying the inhibitory effects of BGC-20-1531 on PGE2-stimulated cAMP production in a cell-based assay.
Data Presentation
The antagonistic effect of BGC-20-1531 on the EP4 receptor is quantified by its equilibrium dissociation constant (pKB). The pKB value is a measure of the affinity of the antagonist for the receptor. A higher pKB value indicates a higher affinity.
| Parameter | Value | Cell Line/Tissue | Reference |
| pKB (cAMP Assay) | 7.6 | HEK-293 cells expressing recombinant human EP4 receptors | [1][2] |
| pKi (Radioligand Binding) | 7.9 | HEK-293 cells expressing recombinant human EP4 receptors | [1] |
| pKB (Functional Assay) | 7.8 | Human middle cerebral artery | [1][2] |
| pKB (Functional Assay) | 7.6 | Human middle meningeal artery | [1][2] |
Table 1: Quantitative data for the antagonistic effect of BGC-20-1531. The pKB values were determined through functional assays measuring the inhibition of PGE2-induced effects, including cAMP accumulation. The pKi value was determined through radioligand binding assays.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the EP4 receptor and the mechanism of action of BGC-20-1531.
Experimental Protocols
This section provides a detailed methodology for a competitive antagonist cAMP assay to quantify the effects of BGC-20-1531. This protocol is based on methods commonly used for GPCR antagonist profiling in cell lines such as HEK-293.
Objective:
To determine the potency of BGC-20-1531 in antagonizing PGE2-stimulated cAMP production in HEK-293 cells stably expressing the human EP4 receptor.
Materials:
-
HEK-293 cells stably expressing the human EP4 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2)
-
BGC-20-1531
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Experimental Workflow Diagram:
Procedure:
1. Cell Culture and Seeding: a. Culture HEK-293 cells expressing the human EP4 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. e. Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Preparation: a. Prepare a stock solution of PGE2 in a suitable solvent (e.g., DMSO or ethanol) and serially dilute to the desired concentrations in assay buffer. The final concentration of PGE2 should be at the EC80 (the concentration that elicits 80% of the maximal response), which should be determined in a separate agonist dose-response experiment. b. Prepare a stock solution of BGC-20-1531 in a suitable solvent and prepare serial dilutions in assay buffer.
3. Assay Protocol: a. On the day of the assay, remove the culture medium from the wells. b. Wash the cells once with pre-warmed PBS. c. Add assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP. d. Add the serially diluted BGC-20-1531 to the respective wells. Include wells with vehicle control (no antagonist). e. Incubate the plate for 30 minutes at 37°C to allow the antagonist to bind to the receptors. f. Add the fixed concentration of PGE2 (EC80) to all wells except the basal control wells (which receive only vehicle). g. Incubate for a further 15-30 minutes at 37°C to stimulate cAMP production.
4. cAMP Measurement: a. Following the incubation, lyse the cells according to the protocol of the chosen cAMP assay kit. b. Proceed with the cAMP measurement following the manufacturer's instructions for the HTRF, ELISA, or luminescence-based assay. c. Read the plate on a compatible plate reader.
5. Data Analysis: a. Convert the raw data (e.g., fluorescence ratio, absorbance, or luminescence) to cAMP concentrations using a standard curve generated with known concentrations of cAMP. b. Plot the cAMP concentration against the logarithm of the BGC-20-1531 concentration to generate a concentration-response curve. c. Determine the IC50 value of BGC-20-1531, which is the concentration of the antagonist that inhibits 50% of the PGE2-stimulated cAMP production. d. To determine the pKB value, perform a Schild analysis. This involves repeating the experiment with multiple fixed concentrations of the agonist (PGE2) in the presence of varying concentrations of the antagonist (BGC-20-1531). The dose-ratios are then calculated and plotted in a Schild plot to determine the pA2 value, which is an estimate of the pKB.
Conclusion
The provided protocol offers a robust framework for quantifying the antagonistic effects of BGC-20-1531 on EP4 receptor-mediated cAMP signaling. The competitive nature of this antagonism can be thoroughly characterized by determining the pKB value through Schild analysis. This information is vital for the preclinical assessment of BGC-20-1531 and other EP4 receptor antagonists in the context of drug discovery and development.
References
Troubleshooting & Optimization
BGC-20-1531 solubility and stability issues in aqueous solutions
Welcome to the technical support center for BGC-20-1531. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of BGC-20-1531 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its mechanism of action?
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a G protein-coupled receptor for prostaglandin (B15479496) E2 (PGE2).[1][2] By blocking the EP4 receptor, BGC-20-1531 inhibits downstream signaling pathways, primarily the Gs-adenylyl cyclase-cAMP pathway, which is involved in processes such as vasodilation and inflammation.[1][3]
Q2: What are the recommended solvents for dissolving BGC-20-1531?
BGC-20-1531 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] The solubility in DMSO is reported to be up to 100 mM.[4][5]
Q3: I dissolved BGC-20-1531 in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. Why is this happening and what can I do?
This is a common issue for hydrophobic compounds like BGC-20-1531. Precipitation occurs because the compound's solubility is much lower in aqueous solutions than in DMSO. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound crashes out of the solution. To address this, you can try several troubleshooting strategies outlined in the guide below, such as lowering the final concentration, using co-solvents, or employing solubilizing agents.
Q4: How should I store BGC-20-1531?
For long-term stability, BGC-20-1531 should be stored as a solid at -20°C.[1][6] Stock solutions in DMSO can also be stored at -20°C, but it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Is BGC-20-1531 stable in aqueous solutions?
While specific data on the stability of BGC-20-1531 in aqueous solutions is limited, the stability of small molecules in such environments can be influenced by factors like pH, temperature, and light exposure. It is recommended to prepare fresh aqueous solutions for each experiment and to assess the compound's stability under your specific experimental conditions if degradation is suspected.
Troubleshooting Guides
Issue 1: Precipitation of BGC-20-1531 upon Dilution in Aqueous Buffer
This is a primary challenge due to the hydrophobic nature of the compound. The following workflow can help you troubleshoot and overcome this issue.
Troubleshooting Workflow for BGC-20-1531 Precipitation
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BGC-20-1531 In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BGC-20-1531 in in vivo rodent studies. The information is designed to assist in optimizing dosage and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its mechanism of action?
A1: BGC-20-1531 is a potent and selective prostanoid EP4 receptor antagonist.[1][2] Prostaglandin (B15479496) E2 (PGE2) is a lipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation and pain, by acting on four receptor subtypes (EP1, EP2, EP3, and EP4). BGC-20-1531 specifically blocks the EP4 receptor, thereby inhibiting the downstream signaling pathways activated by PGE2. This makes it a valuable tool for investigating the role of the EP4 receptor in various disease models.
Q2: Are there any established in vivo dosages for BGC-20-1531 in rodents?
A2: To date, published studies have not specified dosages of BGC-20-1531 used in rodent models. However, a study in canines utilized an intravenous (i.v.) dose range of 1-10 mg/kg, which demonstrated a dose-dependent antagonism of PGE2-induced effects.[1][2] For rodents, it is recommended to start with a pilot study to determine the optimal dose. Based on studies with other EP4 receptor antagonists in rodents, a starting oral (p.o.) dose range of 5-100 mg/kg could be considered. For instance, the EP4 antagonist CJ-042794 showed an ED50 of 4.7 mg/kg (p.o.) in a rat model of mechanical hyperalgesia.[3] Another antagonist, RQ-15986, was administered orally at 100 mg/kg twice daily in mice to inhibit breast cancer metastasis.[4]
Q3: How can I estimate a starting dose for my rodent study based on the canine data?
A3: Allometric scaling is a common method to estimate equivalent doses between species based on body surface area. While not a substitute for a pilot dose-finding study, it can provide a reasonable starting point. The conversion from a dog dose to a mouse or rat dose can be calculated using established conversion factors.
Disclaimer: This is an estimated starting point. The optimal dose must be determined empirically through dose-response studies in the specific rodent model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Poor Bioavailability: The compound may have low oral bioavailability. - Rapid Metabolism: The compound may be quickly metabolized and cleared from circulation. - Incorrect Route of Administration: The chosen route may not be optimal for this compound. | - Conduct a Dose-Response Study: Test a range of doses (e.g., logarithmically spaced) to identify an effective dose. - Pharmacokinetic (PK) Analysis: Perform a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal key parameters like Cmax, Tmax, and half-life. - Consider Alternative Routes: If oral bioavailability is low, consider intraperitoneal (i.p.) or intravenous (i.v.) administration. |
| Toxicity or Adverse Events | - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | - Determine the MTD: Conduct a dose-escalation study in a small cohort of animals to identify the highest dose that does not cause significant toxicity. Monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). - Reduce the Dose: Lower the dose to a level that is well-tolerated while still aiming for efficacy. |
| Variability in Results | - Improper Drug Formulation: The compound may not be fully dissolved or may be unstable in the vehicle. - Inconsistent Administration Technique: Variability in gavage or injection technique can lead to inconsistent dosing. - Biological Variability: Inherent differences between individual animals. | - Optimize Formulation: Ensure BGC-20-1531 is fully solubilized in a suitable vehicle. Check for stability of the formulation over the course of the experiment. - Standardize Procedures: Ensure all personnel are proficient in the chosen administration technique to minimize variability. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
Data Presentation
Table 1: In Vivo Dosing Information for BGC-20-1531 and Other EP4 Antagonists
| Compound | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| BGC-20-1531 | Canine | i.v. | 1-10 mg/kg | Dose-dependent antagonism of PGE2-induced increase in carotid blood flow | [1][2] |
| CJ-042794 | Rat | p.o. | ED50 = 4.7 mg/kg | Inhibition of carrageenan-induced mechanical hyperalgesia | [3] |
| RQ-15986 | Mouse | p.o. | 100 mg/kg (twice daily) | Inhibition of tumor growth and metastasis | [4] |
| ER-819762 | Rat | p.o. | Not specified | Suppression of CFA-induced inflammatory pain | [5] |
| E7046 | Mouse | Not specified | Dose-dependent | Anti-tumor activity | [6] |
Experimental Protocols
Protocol 1: Pilot Dose-Response Study
-
Animal Model: Select the appropriate rodent species and strain for your disease model.
-
Group Allocation: Assign animals to several groups (e.g., vehicle control and 3-4 dose levels of BGC-20-1531). A typical starting range, based on related compounds, could be 1, 10, and 100 mg/kg.
-
Drug Preparation: Formulate BGC-20-1531 in a suitable vehicle. Common vehicles for oral administration include 0.5% methylcellulose (B11928114) or a solution with a small percentage of DMSO and Tween 80 in saline. Ensure the compound is fully dissolved.
-
Administration: Administer the assigned dose via the chosen route (e.g., oral gavage).
-
Monitoring: Observe animals for signs of toxicity and measure the desired efficacy endpoint at appropriate time points.
-
Data Analysis: Analyze the dose-response relationship to identify an effective dose with an acceptable safety margin.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same species and strain as in the efficacy studies.
-
Dosing: Administer a single dose of BGC-20-1531 via the intended route of administration.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-administration.
-
Sample Analysis: Analyze plasma concentrations of BGC-20-1531 using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Mandatory Visualizations
Caption: BGC-20-1531 signaling pathway antagonism.
Caption: Workflow for optimizing BGC-20-1531 dosage.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BGC-20-1531 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BGC-20-1531. The information is designed to help identify and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its primary mechanism of action?
BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor.[1][2] Its primary mechanism of action is to block the binding of prostaglandin (B15479496) E2 (PGE2) to the EP4 receptor, thereby inhibiting its downstream signaling pathways.[3] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gαs protein to increase intracellular cyclic AMP (cAMP) levels, leading to effects such as vasodilation.[4]
Q2: What are the key in vitro experiments used to characterize BGC-20-1531?
The key in vitro experiments for characterizing BGC-20-1531 include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki or Kd) of BGC-20-1531 for the EP4 receptor.[2]
-
cAMP Functional Assays: To measure the potency of BGC-20-1531 in antagonizing PGE2-induced cAMP production in cells expressing the EP4 receptor.
-
In Vitro Vasodilation/Vasorelaxation Assays: To assess the functional effect of BGC-20-1531 in antagonizing PGE2-induced relaxation of isolated blood vessels, such as cerebral or meningeal arteries.[1][2]
Q3: I am observing a weaker than expected antagonist effect of BGC-20-1531 in my vasodilation assay. What could be the reason?
Several factors could contribute to a weaker than expected antagonist effect. These include:
-
Suboptimal BGC-20-1531 Concentration: Ensure that the concentration range of BGC-20-1531 used is appropriate to observe a competitive antagonism.
-
Tissue Viability: Poor tissue health can lead to diminished responses to both the agonist (PGE2) and the antagonist.
-
Endothelial Integrity: If the vasodilation is endothelium-dependent, damage to the endothelium during tissue preparation will impair the response.
-
Receptor Desensitization: Prolonged exposure to high concentrations of PGE2 might lead to receptor desensitization.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to inaccurate affinity determination.[5][6]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below the Kd value.[5] - Check the purity of the radioligand; impurities can increase NSB.[5] - If the radioligand is highly hydrophobic, consider using a different one if possible, as hydrophobicity correlates with higher NSB.[5][6] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well.[5] - Ensure thorough homogenization and washing of membranes to remove endogenous ligands.[5] |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation might reduce NSB, but ensure equilibrium for specific binding is reached.[5] - Modify the assay buffer by adding agents like bovine serum albumin (BSA) or using ice-cold wash buffer.[5] |
Issue: Low Specific Binding
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Use a cell line with higher expression of the EP4 receptor. - Increase the amount of membrane protein per well. |
| Inactive Receptor | - Ensure proper storage and handling of cell membranes to maintain receptor integrity. |
| Incorrect Assay Conditions | - Verify the pH and ionic strength of the binding buffer. Some receptors have specific requirements.[7] |
In Vitro Vasodilation Assays
Issue: High Variability in Vasodilation Response
Variability between tissue preparations is a common challenge in ex vivo vasodilation assays.[8]
| Potential Cause | Troubleshooting Steps |
| Endothelial Damage | - Handle tissues carefully during dissection and mounting to preserve the endothelium. - Functionally assess endothelial integrity with an endothelium-dependent vasodilator like acetylcholine (B1216132) before starting the experiment.[8] |
| Inconsistent Pre-contraction | - Ensure a stable and consistent level of pre-contraction with agents like phenylephrine (B352888) or a high potassium solution before adding PGE2.[8] |
| Tissue Viability | - Use fresh tissues and maintain them in oxygenated physiological salt solution at 37°C.[8] |
| Tachyphylaxis | - Allow for sufficient washout periods between drug applications to prevent desensitization.[8] |
cAMP Functional Assays
Issue: Inconsistent cAMP Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.[9] - Using too many cells can deplete ligands and saturate the assay reagents.[10] |
| Reagent Preparation | - Prepare fresh dilutions of PGE2 and BGC-20-1531 for each experiment. - Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active to prevent cAMP degradation. |
| Assay Conditions | - Optimize the stimulation time with PGE2 to capture the peak cAMP response. - Ensure the measured cAMP levels fall within the linear range of the standard curve.[10] |
Experimental Protocols
EP4 Receptor Radioligand Binding Assay
This protocol is a general guideline and may require optimization.
-
Membrane Preparation: Homogenize cells or tissues expressing the EP4 receptor in a cold lysis buffer and pellet the membranes by centrifugation.[11] Wash the pellet and resuspend in a binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2), and varying concentrations of BGC-20-1531. For determining non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[11] Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki of BGC-20-1531.
In Vitro Wire Myography for Vasodilation
This protocol is a general guideline for assessing vasodilation in small arteries.
-
Tissue Dissection: Isolate small cerebral or meningeal arteries and cut them into 2 mm rings.[12]
-
Mounting: Mount the arterial rings on a wire myograph in a chamber filled with physiological salt solution (PSS) gassed with 95% O2 and 5% CO2 at 37°C.[12]
-
Equilibration and Normalization: Allow the tissues to equilibrate and then stretch them to their optimal resting tension.
-
Viability and Endothelial Integrity Check: Contract the rings with a high potassium solution to check for viability. After washout, pre-constrict with an α-agonist (e.g., phenylephrine) and test for endothelium-dependent relaxation with acetylcholine.[12]
-
Experiment: Pre-constrict the rings with phenylephrine. Once a stable contraction is achieved, cumulatively add increasing concentrations of PGE2 to generate a concentration-response curve. To test the antagonism, pre-incubate the tissues with BGC-20-1531 before adding PGE2.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tone and plot the concentration-response curves to determine the potency of PGE2 and the effect of BGC-20-1531.
Visualizations
EP4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the EP4 receptor.
Experimental Workflow for BGC-20-1531 Characterization
Caption: General experimental workflow for BGC-20-1531 characterization.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. reprocell.com [reprocell.com]
BGC-20-1531 variable plasma exposure in human clinical trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BGC-20-1531, a selective prostanoid EP4 receptor antagonist. The information is based on findings from human clinical trials where variable plasma exposure was observed.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and what is its mechanism of action?
A1: BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor.[1] Its mechanism of action involves blocking the EP4 receptor, which is implicated in prostaglandin (B15479496) E2 (PGE2)-induced cerebral vasodilation, a key factor in migraine pain.[1] By competitively antagonizing the effects of PGE2 on cerebral and meningeal arteries, BGC-20-1531 was developed as a potential treatment for migraine headaches.[1]
Q2: What were the key findings from the human clinical trials of BGC-20-1531?
A2: In a three-way, double-blind, placebo-controlled, crossover study involving healthy volunteers, BGC-20-1531, at doses of 200 mg and 400 mg, did not prevent PGE2-induced headaches or vasodilation of the middle cerebral artery (MCA) and superficial temporal artery (STA) when compared to placebo.[2][3] A significant observation from this trial was that putative therapeutic plasma exposures of BGC-20-1531 were not achieved in all participants, indicating a high degree of variability in its pharmacokinetics.[2][3]
Q3: What is the known signaling pathway of the EP4 receptor that BGC-20-1531 targets?
A3: The prostanoid EP4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PGE2, the receptor primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to smooth muscle relaxation and vasodilation. The EP4 receptor can also signal through alternative pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway.
Troubleshooting Guide
Issue: Inconsistent or lack of efficacy in experimental models or clinical subjects.
-
Potential Cause 1: Variable Plasma Exposure.
-
Explanation: Human clinical trials with BGC-20-1531 revealed that even with fixed oral doses (200 mg and 400 mg), there was significant inter-individual variability in plasma concentrations. Not all subjects reached what was considered a putative therapeutic threshold.
-
Troubleshooting Steps:
-
Implement Therapeutic Drug Monitoring (TDM): In your experimental design, incorporate robust pharmacokinetic analysis to measure plasma concentrations of BGC-20-1531 in each subject or animal.
-
Correlate Exposure with Response: Analyze your efficacy data in the context of individual plasma concentrations, not just the administered dose. This will help determine if a dose-response or exposure-response relationship exists.
-
Consider Formulation and Administration Route: The oral bioavailability of BGC-20-1531 may be a contributing factor to the observed variability. Investigate alternative formulations or routes of administration (e.g., intravenous) in preclinical models to assess if consistent exposure can be achieved.
-
-
-
Potential Cause 2: Off-Target Effects or Involvement of Other Receptors.
-
Explanation: While BGC-20-1531 is a selective EP4 antagonist, the lack of efficacy in the human trial, even in subjects with higher plasma concentrations, suggests that other prostanoid receptors (e.g., EP2) or different signaling pathways might be involved in PGE2-induced headache and vasodilation.[2]
-
Troubleshooting Steps:
-
Profile Against Other Prostanoid Receptors: In your in vitro assays, test the activity of your compounds against a panel of prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) to confirm selectivity and rule out off-target effects.
-
Use a Multi-Receptor Antagonist Approach: In preclinical models, consider co-administering BGC-20-1531 with antagonists for other prostanoid receptors to investigate potential synergistic effects or the involvement of redundant pathways.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of BGC-20-1531 in a Human Clinical Trial
| Parameter | 200 mg BGC-20-1531 | 400 mg BGC-20-1531 |
| Number of Subjects | 8 | 8 |
| Mean Cmax (ng/mL) | Data not available in abstract | Data not available in abstract |
| Mean Tmax (h) | Data not available in abstract | Data not available in abstract |
| Mean AUC (ng·h/mL) | Data not available in abstract | Data not available in abstract |
| Observation | Putative therapeutic exposures were not reached in all volunteers.[2] | Putative therapeutic exposures were not reached in all volunteers.[2] |
Note: Specific quantitative pharmacokinetic data such as Cmax, Tmax, and AUC were not detailed in the publicly available abstracts. Researchers should refer to the full publication or contact the study authors for more detailed information.
Experimental Protocols
1. Human Clinical Trial for PGE2-Induced Headache
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[2][3]
-
Intervention:
-
Outcome Measures:
-
Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the plasma concentration of BGC-20-1531.
2. In Vitro Characterization of BGC-20-1531
-
Radioligand Binding Assays: To determine the binding affinity of BGC-20-1531 to recombinant human EP4 receptors and a panel of other receptors, channels, transporters, and enzymes to assess selectivity.
-
Functional Assays:
-
Utilized cell lines expressing recombinant human EP4 receptors to measure the antagonist effect of BGC-20-1531 on PGE2-induced responses (e.g., cAMP accumulation).
-
Assessed the competitive antagonism of PGE2-induced vasodilation in isolated human middle cerebral and meningeal arteries.
-
3. In Vivo Animal Model (Canine)
-
Objective: To assess the pharmacodynamic profile of BGC-20-1531 in vivo.
-
Model: Anesthetized canines.
-
Procedure:
-
Intravenous administration of BGC-20-1531 at doses ranging from 1 to 10 mg/kg.
-
Measurement of changes in carotid hemodynamics, specifically the antagonism of PGE2-induced increases in carotid blood flow.
-
Mandatory Visualization
Caption: Signaling pathway of the EP4 receptor and the inhibitory action of BGC-20-1531.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing BGC-20-1531 Cytotoxicity in Primary Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of BGC-20-1531 in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is BGC-20-1531 and its primary mechanism of action?
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor.[1][2] Its primary mechanism of action involves blocking the binding of prostaglandin (B15479496) E2 (PGE2) to the EP4 receptor, which has been shown to be involved in PGE2-induced cerebral vascular dilatation, a potential contributor to migraine pain.[1][2] BGC-20-1531 has been investigated as a potential therapeutic agent for the treatment of migraine headaches.[1][2][3]
Q2: Why is assessing cytotoxicity in primary cell lines crucial for a compound like BGC-20-1531?
Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in vivo compared to immortalized cell lines. Therefore, assessing the cytotoxicity of a compound like BGC-20-1531 in primary cell lines provides a more accurate prediction of its potential toxic effects in a whole organism. This is a critical step in preclinical drug development to ensure the safety and efficacy of a potential therapeutic agent.
Q3: What are the initial signs of cytotoxicity I should look for in my primary cell cultures treated with BGC-20-1531?
Common morphological changes indicating cytotoxicity include:
-
Rounding and detachment of adherent cells: Cells may lose their typical flattened shape, become spherical, and detach from the culture surface.
-
Cell shrinkage and membrane blebbing: These are characteristic features of apoptosis.
-
Swelling and lysis of cells: This is often indicative of necrosis.
-
Reduced cell density: A noticeable decrease in the number of cells compared to untreated controls.
-
Presence of cellular debris: An increase in floating dead cells and fragments in the culture medium.
Q4: What are the standard quantitative assays to measure the cytotoxicity of BGC-20-1531?
Several assays can be used to quantify cytotoxicity. The choice of assay depends on the suspected mechanism of cell death. Common assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which correlates with the number of viable cells.
Q5: What are the potential signaling pathways involved in drug-induced cytotoxicity?
Drug-induced cytotoxicity can be mediated by various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. Key pathways include:
-
Mitochondrial (Intrinsic) Apoptosis Pathway: Involves the release of cytochrome c from mitochondria, leading to the activation of caspases.
-
Death Receptor (Extrinsic) Apoptosis Pathway: Initiated by the binding of ligands to death receptors on the cell surface, also leading to caspase activation.
-
Oxidative Stress Pathways: Some drugs can induce the production of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.[5]
-
Kinase Signaling Pathways: Modulation of kinase signaling, such as the c-Jun N-terminal kinase (JNK) pathway, can play a role in drug-induced apoptosis.[6][7]
Troubleshooting Guide
Problem 1: I am observing high cytotoxicity of BGC-20-1531 in my primary cell line, even at low concentrations. What are the next steps?
-
Answer:
-
Verify the concentration of BGC-20-1531: Double-check your calculations and dilution series to ensure the final concentration in the culture is correct.
-
Assess the purity of the compound: Impurities in the drug stock can contribute to unexpected toxicity. If possible, verify the purity using an appropriate analytical method.
-
Evaluate the health of your primary cells: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Include proper controls: Run parallel experiments with a known cytotoxic agent as a positive control and a vehicle control (the solvent used to dissolve BGC-20-1531, e.g., DMSO) to rule out solvent-induced toxicity.
-
Titrate the concentration: Perform a dose-response experiment with a wider range of BGC-20-1531 concentrations to determine the precise IC50 value (the concentration that inhibits 50% of cell viability).
-
Problem 2: My cytotoxicity assay results for BGC-20-1531 are not reproducible between experiments. What could be the cause?
-
Answer:
-
Inconsistent cell seeding: Ensure that a uniform number of cells is seeded in each well. Inconsistent cell density can lead to significant variability in results.
-
Edge effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Variability in primary cell passages: Primary cells have a limited lifespan and their characteristics can change with each passage. Try to use cells from the same passage number for a set of experiments.
-
Inconsistent incubation times: Ensure that the incubation time with BGC-20-1531 is consistent across all experiments.
-
Pipetting errors: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing cells, media, and the compound.
-
Problem 3: How can I determine if BGC-20-1531 is inducing apoptosis or necrosis in my primary cells?
-
Answer: Several methods can be used to differentiate between apoptosis and necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Caspases are key mediators of apoptosis. Measuring the activity of caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis.
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized by agarose (B213101) gel electrophoresis (DNA laddering) or using a TUNEL assay.
-
Morphological Assessment: As mentioned earlier, apoptosis and necrosis have distinct morphological features that can be observed using microscopy.
-
Data Presentation
Table 1: Hypothetical IC50 Values of BGC-20-1531 in Various Primary Human Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Umbilical Cord | MTT | 48 | > 100 |
| Human Dermal Fibroblasts (HDFs) | Skin | LDH | 48 | 85.2 |
| Human Renal Proximal Tubule Epithelial Cells (RPTECs) | Kidney | ATP-based | 72 | 62.5 |
| Human Hepatocytes | Liver | MTT | 72 | 45.8 |
Table 2: Hypothetical Caspase-3 Activity in Primary Human Hepatocytes Treated with BGC-20-1531
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1.0 |
| BGC-20-1531 | 10 | 1.2 |
| BGC-20-1531 | 50 | 3.5 |
| BGC-20-1531 | 100 | 6.8 |
| Staurosporine (Positive Control) | 1 | 10.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BGC-20-1531 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of lysed cells.
Visualizations
Caption: A typical workflow for assessing the cytotoxicity of a compound in primary cell lines.
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. evotec.com [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of BGC-20-1531
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of BGC-20-1531, a potent and selective prostanoid EP4 receptor antagonist.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure After Oral Dosing
You are observing low and inconsistent plasma concentrations of BGC-20-1531 in your preclinical animal models following oral administration.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: Low solubility can be a primary reason for poor dissolution and subsequent absorption.
-
Troubleshooting:
-
pH-Solubility Profile: Determine the solubility of BGC-20-1531 at different pH values representative of the gastrointestinal tract (pH 1.2, 4.5, 6.8).
-
Formulation Strategies: Explore various formulation approaches to improve solubility.
-
-
-
Low Intestinal Permeability: The compound may not be efficiently transported across the intestinal epithelium.
-
Troubleshooting:
-
In Vitro Permeability Assays: Conduct Caco-2 or PAMPA assays to assess the intrinsic permeability of BGC-20-1531.
-
Identify Efflux Transporters: Determine if BGC-20-1531 is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the stability of BGC-20-1531 in liver microsomes and hepatocytes.
-
Identify Metabolizing Enzymes: Characterize the cytochrome P450 (CYP) enzymes responsible for its metabolism.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to diagnose the cause of poor oral bioavailability for a compound like BGC-20-1531?
A1: A systematic approach is crucial. Start by characterizing the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BGC-20-1531. This involves determining its solubility, permeability, and metabolic stability. The results will guide your formulation and development strategy.
Q2: How can I improve the solubility of BGC-20-1531?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. The choice of strategy will depend on the specific properties of BGC-20-1531. See the table below for a summary of common approaches.
Q3: My in vitro data suggests BGC-20-1531 is a substrate for P-gp. What are my options?
A3: If BGC-20-1531 is a P-gp substrate, this can lead to significant efflux back into the intestinal lumen, reducing its net absorption. Consider co-administering a P-gp inhibitor in your preclinical studies to confirm this mechanism. For clinical development, reformulating to increase intracellular concentration or identifying a chemical modification to reduce P-gp affinity might be necessary.
Q4: What in vivo models are suitable for evaluating the oral bioavailability of BGC-20-1531?
A4: Rodent models (mice and rats) are typically the first choice for initial in vivo screening of different formulations due to cost-effectiveness and established protocols. For a more comprehensive understanding that may better translate to humans, larger animal models like dogs or non-human primates can be used. A study on the pharmacodynamic profile of BGC-20-1531 utilized canines for in vivo assessment.[1][2]
Data Presentation
Table 1: Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Salt Formation | Forming a salt of an ionizable drug to improve solubility and dissolution rate. | Simple and cost-effective manufacturing. | Only applicable to ionizable compounds; risk of conversion back to the free form. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state. | Significantly increases aqueous solubility and dissolution. | Physically unstable and can recrystallize over time; requires specialized manufacturing. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS). | Can improve solubility and lymphatic uptake, bypassing first-pass metabolism. | Can be complex to formulate and manufacture; potential for GI side effects. |
| Nanoparticle Engineering | Reducing the particle size of the drug to the nanometer range to increase surface area. | Enhances dissolution velocity and saturation solubility. | Can be challenging to manufacture and ensure long-term stability. |
| Co-crystals | Crystalline structures composed of the API and a co-former. | Can improve solubility, stability, and mechanical properties. | Co-former selection can be challenging; regulatory considerations. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral Permeability (A-B):
-
Add BGC-20-1531 solution to the apical (A) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of BGC-20-1531 in the samples using LC-MS/MS.
-
-
Basolateral to Apical Permeability (B-A):
-
Add BGC-20-1531 solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
Analyze the concentration of BGC-20-1531.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) will indicate if the compound is a substrate for efflux transporters (a ratio > 2 is a common indicator).
-
Protocol 2: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, NADPH (as a cofactor), and a buffer solution.
-
Initiate Reaction: Add BGC-20-1531 to the pre-warmed incubation mixture to start the metabolic reaction.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of BGC-20-1531 using LC-MS/MS.
-
Calculate In Vitro Half-Life: Determine the rate of disappearance of BGC-20-1531 to calculate its in vitro half-life.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Simplified EP4 receptor signaling pathway.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BGC-20-1531 and EP2 Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target activity of the EP4 receptor antagonist, BGC-20-1531, at the EP2 receptor.
Frequently Asked Questions (FAQs)
Q1: Does BGC-20-1531 show significant off-target activity at the EP2 receptor?
A1: BGC-20-1531 is a potent and selective EP4 receptor antagonist.[1][2] Studies have shown that it exhibits negligible affinity for the EP2 receptor.[1] In radioligand binding assays, a high concentration of 10 µmol·L⁻¹ BGC-20-1531 displaced only a small percentage of the radiolabeled ligand from the human EP2 receptor.[1]
Q2: What is the binding affinity of BGC-20-1531 for the EP4 receptor compared to the EP2 receptor?
A2: BGC-20-1531 has a high affinity for the human EP4 receptor, with a reported pKi of 7.9 (equivalent to 11.7 nmol·L⁻¹).[1] In contrast, its affinity for the EP2 receptor is very low, with a pKi of less than 5.[1][2]
Q3: My experiment suggests BGC-20-1531 is causing an EP2-mediated effect. What could be the reason?
A3: While direct, significant binding of BGC-20-1531 to the EP2 receptor is unlikely, several factors could contribute to observing unexpected effects. These may include experimental artifacts, indirect effects on signaling pathways, or issues with compound purity. Please refer to our troubleshooting guide for a systematic approach to investigating these observations.
Quantitative Data Summary
The following table summarizes the binding characteristics of BGC-20-1531 at prostanoid receptors.
| Receptor Subtype | BGC-20-1531 Affinity (pKi) | [³H]-PGE₂ Displacement (at 10 µmol·L⁻¹) | Reference |
| Human EP4 | 7.9 ± 0.1 | Not Applicable | [1] |
| Human EP2 | < 5 | 17.4 ± 6.5% | [1] |
| Human EP3 | < 5 | 2.7 ± 1.9% | [1] |
Troubleshooting Guide
If you are observing unexpected results that you suspect are due to off-target activity of BGC-20-1531 at the EP2 receptor, follow these troubleshooting steps.
| Issue | Possible Cause | Recommended Action |
| Unexpected EP2-like agonist activity | Compound degradation or contamination. | 1. Verify the purity and integrity of your BGC-20-1531 stock using analytical methods like HPLC-MS. 2. Prepare fresh dilutions from a new stock of the compound. |
| Indirect cellular effects. | 1. Use a selective EP2 antagonist in conjunction with BGC-20-1531 to see if the unexpected effect is blocked. 2. Test the effect of BGC-20-1531 in a cell line that does not express the EP2 receptor. | |
| Inconsistent antagonism results | Issues with assay conditions. | 1. Optimize the concentration of the EP2 agonist used in your functional assay. 2. Ensure the incubation times and temperatures are appropriate for reaching equilibrium. |
| Non-specific binding in assays. | 1. Include appropriate controls for non-specific binding in your radioligand binding assays. 2. Consider using alternative assay formats, such as a functional cAMP assay. |
Experimental Protocols
Radioligand Binding Assay for EP2 Receptor
This protocol is designed to determine the binding affinity of BGC-20-1531 at the human EP2 receptor.
Materials:
-
HEK-293 cell membranes stably expressing the human EP2 receptor.
-
[³H]-PGE₂ (radioligand)
-
BGC-20-1531
-
Unlabeled PGE₂ (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of BGC-20-1531 in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [³H]-PGE₂ at a final concentration of ~1-5 nM.
-
25 µL of either BGC-20-1531 dilution, assay buffer (for total binding), or a saturating concentration of unlabeled PGE₂ (e.g., 10 µM, for non-specific binding).
-
100 µL of cell membranes (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for BGC-20-1531 and convert it to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: EP2 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies with BGC-20-1531
Welcome to the technical support resource for researchers utilizing the prostanoid EP4 receptor antagonist, BGC-20-1531, in preclinical animal studies. High variability in animal studies can obscure true compound effects and lead to inconclusive results. This guide provides detailed troubleshooting advice and standardized protocols to help ensure the robustness and reproducibility of your experimental outcomes.
BGC-20-1531 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor, a key mediator in inflammation and pain pathways.[1][2] While specific animal study protocols for BGC-20-1531 are not widely published, this guide focuses on its application in a common and relevant animal model where it would likely be tested: the Collagen-Induced Arthritis (CIA) model in mice. The CIA model is a standard for assessing efficacy of anti-inflammatory and analgesic compounds but is also known for significant inter-animal variability.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during preclinical studies with compounds like BGC-20-1531 in the CIA model.
Q1: We are seeing high variability in the clinical arthritis scores between mice in the same treatment group. What are the common causes?
A1: High variability in arthritis scores is a frequent challenge in the CIA model. Key sources can be divided into three areas:
-
Model Induction:
-
Inconsistent Emulsion: Improperly emulsified Type II Collagen and Complete Freund's Adjuvant (CFA) is a primary cause. If the emulsion "breaks," the delivery of the antigen will be inconsistent, leading to a variable immune response. The emulsion must be thick, stable, and uniformly milky-white.
-
Injection Technique: Subcutaneous or intradermal injection volume and location must be precise. Variation in technique can lead to inconsistent antigen presentation. All personnel should be thoroughly trained on a consistent injection protocol.
-
-
Animal Factors:
-
Genetics: The DBA/1 mouse strain is commonly used for CIA, but genetic drift can occur between different vendors or even different barrier facilities from the same vendor.[6] It is crucial to source all animals for a single study from the same vendor and shipment batch.
-
Environment: Animals should be properly acclimatized for at least one to two weeks before the study begins.[6] Stress from shipping, handling, or environmental fluctuations (noise, light cycles) can significantly impact immune responses.
-
-
Scoring Subjectivity:
-
Observer Bias: Clinical scoring of paw swelling and redness is inherently subjective. To minimize this, scoring should be performed by a single, trained individual who is blinded to the treatment groups. Using calipers to obtain quantitative measurements of paw thickness can supplement visual scoring.
-
Q2: Pharmacokinetic (PK) data for BGC-20-1531 shows high inter-animal variability in plasma exposure (AUC and Cmax). How can we troubleshoot this?
A2: High PK variability, especially for orally administered compounds, can stem from issues with the compound's properties, its formulation, or the dosing procedure.[7][8][9][10]
-
Formulation Issues:
-
Low Solubility: Compounds with low aqueous solubility are a major cause of variable absorption and exposure.[8][9] BGC-20-1531's solubility characteristics should be well-defined in the chosen vehicle.
-
Inhomogeneous Suspension: If BGC-20-1531 is administered as a suspension, it must be uniformly suspended before and during the dosing of each animal cohort. Inadequate mixing can lead to animals receiving different effective doses. Continuous stirring of the bulk formulation during the dosing period is recommended.
-
-
Dosing Procedure:
-
Oral Gavage Technique: Improper oral gavage is a significant source of error. Esophageal injury or accidental administration into the trachea can drastically alter absorption.[11][12][13] All personnel must be proficient in this technique. The volume administered should be calculated accurately based on the most recent body weight and should not exceed recommended limits (typically 10 mL/kg for mice).[11][12]
-
Food and Circadian Effects: The presence of food in the stomach can alter drug absorption. For some studies, a brief fasting period (e.g., 2-4 hours) before dosing can standardize gut content, but this must be balanced against the potential stress induced by fasting. Dosing at the same time each day can minimize effects from circadian variations in metabolism.[14]
-
Data Presentation Tables
Quantitative data should be structured to facilitate clear comparisons and protocol standardization.
Table 1: Hypothetical Formulation and Dosing Parameters for BGC-20-1531
| Parameter | Recommended Specification | Rationale for Variability Control |
| Compound | BGC-20-1531, >99% purity | Impurities can lead to off-target effects or altered PK. |
| Vehicle | 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water | A common, viscosity-enhancing vehicle to ensure uniform suspension. |
| Concentration | 1 mg/mL (for a 10 mg/kg dose) | Ensure concentration allows for accurate dosing volume (e.g., 0.2 mL for a 20g mouse). |
| Preparation | Prepare fresh daily; stir continuously on a stir plate during dosing. | Prevents compound degradation and ensures dose homogeneity. |
| Route | Oral Gavage (PO) | While having higher variability than IV, it is often the intended clinical route.[8][9] |
| Dose Volume | 10 mL/kg, based on daily body weight | Accurate volume based on individual, recent weight minimizes dose variation. |
| Fasting | 2-hour fast prior to dosing | Standardizes gastrointestinal state to reduce absorption variability. |
Table 2: Key Biological and Environmental Variables to Control in a CIA Mouse Model
| Variable | Recommended Specification | Rationale for Variability Control |
| Species/Strain | Mouse, DBA/1J | Genetically susceptible strain for robust CIA induction.[3] |
| Vendor | Single, reputable vendor (e.g., The Jackson Laboratory) | Minimizes genetic drift and microbiome differences between animal sources. |
| Sex | Male | Males typically show a more synchronous and robust arthritis onset in the CIA model. |
| Age at Induction | 8-10 weeks | Ensures immunological maturity for a consistent response to collagen. |
| Acclimatization | Minimum 14 days | Allows animals to stabilize physiologically and behaviorally after shipping stress.[6] |
| Housing | Max 5 mice per cage; standardized bedding and enrichment | Reduces stress from overcrowding and standardizes the microenvironment. |
| Light Cycle | 12:12 hour light:dark cycle | Maintains normal circadian rhythms, which influence inflammatory responses. |
| Diet/Water | Standard chow and water ad libitum from a single source/lot | Avoids nutritional variables that can impact health and immune function. |
Experimental Protocols
Following detailed, standardized protocols is critical for reducing variability.
Protocol: Preparation of Type II Collagen Emulsion and Induction of Arthritis
This protocol details the critical steps for preparing the immunizing agent for the CIA model.
Materials:
-
Bovine or Chicken Type II Collagen, lyophilized (immunization grade)
-
0.1 M Acetic Acid, sterile
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Two sterile 3 mL Luer-lock glass syringes
-
One sterile Luer-to-Luer connector
-
Sterile, ice-cold glass beaker
-
26G needles
Procedure:
-
Collagen Reconstitution:
-
On the day of immunization, reconstitute the lyophilized Type II Collagen to a concentration of 2 mg/mL in ice-cold 0.1 M acetic acid.
-
Stir gently on a stir plate at 4°C for at least 2 hours until fully dissolved. Do not heat or vortex, as this can denature the collagen. Keep on ice at all times.
-
-
Emulsion Preparation:
-
Draw 1 mL of the 2 mg/mL collagen solution into one glass syringe.
-
Draw 1 mL of CFA into the second glass syringe. Ensure the CFA is well-mixed before drawing.
-
Expel all air from both syringes.
-
Connect the two syringes using the Luer-to-Luer connector, ensuring a tight fit.
-
Begin rapidly passing the contents back and forth between the syringes. This should be done for a minimum of 10 minutes.
-
To check for a stable emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse. If it disperses, continue mixing.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mouse according to your approved institutional protocol.
-
Using a 26G needle, draw up the emulsion.
-
Administer a total of 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of Type II Collagen and Incomplete Freund's Adjuvant (IFA) using the same procedure as above.
-
Administer 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
Visualizations: Pathways and Workflows
Diagram 1: PGE2 Signaling via the EP4 Receptor
Caption: The antagonistic action of BGC-20-1531 on the PGE2/EP4 signaling pathway.
Diagram 2: Experimental Workflow for a CIA Study
Caption: A typical experimental timeline for a Collagen-Induced Arthritis (CIA) study.
Diagram 3: Troubleshooting High Variability in Arthritis Scores
Caption: A decision tree for diagnosing sources of variability in CIA clinical scores.
References
- 1. Prostaglandins and prostaglandin receptor antagonism in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. mdbioproducts.com [mdbioproducts.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 13. research.fsu.edu [research.fsu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of BGC-20-1531
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BGC-20-1531. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering this potent and selective EP4 receptor antagonist across the blood-brain barrier (BBB).
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at achieving therapeutic concentrations of BGC-20-1531 in the central nervous system (CNS).
Q1: My in vivo experiments show low brain concentrations of BGC-20-1531. What are the likely reasons?
A1: Low brain penetration of BGC-20-1531 is likely due to the highly selective nature of the blood-brain barrier. Several physicochemical and biological factors could be contributing:
-
Molecular Size: BGC-20-1531 hydrochloride has a molecular weight of 529 g/mol . While not excessively large, molecules over 400-500 Da often exhibit reduced passive diffusion across the BBB.[1][2]
-
Lipophilicity: The ability of a molecule to pass through the lipid membranes of the BBB is critical. If BGC-20-1531 has a suboptimal octanol-water partition coefficient (LogP), its passive diffusion will be limited. Both very low and very high lipophilicity can be detrimental.[3]
-
Efflux Transporters: BGC-20-1531 may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters act as "gatekeepers," actively pumping the drug out of the brain endothelial cells and back into the bloodstream.[1][4][5]
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the concentration of free BGC-20-1531 available to cross the BBB.
Troubleshooting Steps:
-
Determine Physicochemical Properties:
-
In Vitro Permeability Assessment:
Q2: How can I experimentally verify if BGC-20-1531 is a substrate of P-glycoprotein?
A2: You can perform a bidirectional permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells.
-
Principle: In this assay, the transport of BGC-20-1531 is measured in two directions: from the apical (blood) side to the basolateral (brain) side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Interpretation: If BGC-20-1531 is a P-gp substrate, the permeability in the B-to-A direction will be significantly higher than in the A-to-B direction, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.
-
Confirmation: The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that BGC-20-1531 is a P-gp substrate.
Q3: What are the primary strategies to enhance the brain penetration of BGC-20-1531?
A3: Several strategies can be employed, broadly categorized into chemical modification of the drug and advanced delivery systems.
-
Prodrug Approach: Modify the structure of BGC-20-1531 to create a more lipophilic and BBB-permeable derivative (a prodrug) that, once in the brain, is converted back to the active parent drug. This has been explored for other sulfonamide-containing compounds.[14]
-
Nanoparticle Formulation: Encapsulate BGC-20-1531 into nanoparticles (e.g., liposomes, polymeric nanoparticles) to mask its unfavorable properties and facilitate its transport across the BBB.[15][16][17][18][19]
-
Focused Ultrasound (FUS): Use non-invasive focused ultrasound in combination with microbubbles to transiently and locally open the BBB, allowing for increased passage of BGC-20-1531 into the brain.[20][21][22][23]
-
Cell-Penetrating Peptides (CPPs): Conjugate BGC-20-1531 to a cell-penetrating peptide that can facilitate its transport across cellular membranes, including the BBB.[24][25][26][27][28]
Below is a decision tree to guide your strategy selection:
II. Data on Enhancement Strategies
The following table summarizes quantitative data on the improvement of brain-to-plasma concentration ratios for small molecules using various BBB penetration enhancement techniques, providing an estimate of the potential efficacy of these methods for BGC-20-1531.
| Enhancement Strategy | Drug Class/Example | Fold Increase in Brain-to-Plasma Ratio (Kp) or Brain Concentration | Reference |
| Focused Ultrasound | Small Molecules | 4.2-fold (average) | [20] |
| Anticancer therapies | 1.4 to 13.9-fold | [20] | |
| Nanoparticle Formulation | Doxorubicin (in PBCA nanoparticles) | Significant increase in brain concentration | [17] |
| Sulfonamide-1,2,3-triazole hybrids (in chitosan (B1678972) nanoparticles) | Enhanced biological activity and permeability | [16] | |
| Prodrug Approach | Pyrazole sulfonamide | Brain:blood ratio increased from <0.1 to 3.7 | [29] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess and improve the BBB penetration of BGC-20-1531.
Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)
Objective: To determine the passive permeability of BGC-20-1531 across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Prepare the Donor Plate: Add a solution of BGC-20-1531 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well donor plate.
-
Coat the Filter Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form the artificial membrane.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the donor plate, ensuring the coated filters are in contact with the donor solutions.
-
Add Acceptor Solution: Fill the wells of the acceptor plate with buffer.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of BGC-20-1531 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) of BGC-20-1531.
Workflow Diagram:
Protocol 2: Nanoparticle Formulation of BGC-20-1531
Objective: To encapsulate BGC-20-1531 into polymeric nanoparticles to enhance its BBB penetration. This protocol describes a nanoprecipitation method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Methodology:
-
Polymer-Drug Solution: Dissolve BGC-20-1531 and PLGA in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Nanoprecipitation: Add the polymer-drug solution dropwise into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA)) under constant stirring.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
-
Characterization:
-
Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of BGC-20-1531 encapsulated in the nanoparticles.
-
Formulation Workflow Diagram:
Protocol 3: In Vivo Focused Ultrasound-Mediated BBB Opening
Objective: To transiently open the BBB in a specific brain region of a rodent model to enhance the delivery of systemically administered BGC-20-1531.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and place it in a stereotactic frame. Shave the head to expose the scalp.
-
Ultrasound System Setup: Position the focused ultrasound transducer over the target brain region, using imaging guidance (e.g., MRI or ultrasound imaging) for precise targeting. Couple the transducer to the head using acoustic gel.
-
BGC-20-1531 Administration: Administer BGC-20-1531 systemically (e.g., via intravenous injection).
-
Microbubble Injection: Inject a bolus of microbubbles intravenously.
-
Sonication: Immediately after microbubble injection, apply the focused ultrasound pulses to the target brain region.
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects.
-
Tissue Analysis: At a predetermined time point post-sonication, euthanize the animal and collect the brain and blood. Analyze the concentration of BGC-20-1531 in the sonicated and non-sonicated brain regions and in the plasma to determine the enhancement of BBB penetration.
Experimental Workflow Diagram:
IV. Signaling Pathways
While the primary mechanism of BGC-20-1531 is the antagonism of the EP4 receptor, understanding the downstream signaling is crucial. The EP4 receptor is a Gs-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin (B15479496) E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). BGC-20-1531 blocks this cascade.
References
- 1. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Synthesis and characterization of 9-[P-(N, N-dipropyl sulfamide)] benzoylamino-1,2,3,4-4H-acridine--a potential prodrug for the CNS delivery of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 18. Getting drugs to the brain: advances and prospects of organic nanoparticle delivery systems for assisting drugs to cross the blood–brain barrier - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB01440H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. You are being redirected... [fusfoundation.org]
- 21. Blood Brain Barrier Opening with Focused Ultrasound in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Frontiers | Exploiting Focused Ultrasound to Aid Intranasal Drug Delivery for Brain Therapy [frontiersin.org]
- 24. The use of cell-penetrating peptides for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell-Penetrating Peptides: A Powerful Tool for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell penetrating peptides in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ucr.flintbox.com [ucr.flintbox.com]
- 28. Cell-Penetrating Peptides: Revolutionizing Intracellular Delivery | Available Technologies | Inventions [innovate.osu.edu]
- 29. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Mechanistic and Efficacy Comparison: BGC-20-1531 and Triptans for Acute Migraine Treatment
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational drug BGC-20-1531 and the established class of triptan medications for the acute treatment of migraine. This comparison is based on their distinct mechanisms of action, with a comprehensive overview of the robust clinical efficacy data available for triptans.
Currently, a direct clinical comparison between BGC-20-1531 and triptans is not possible due to the apparent lack of publicly available clinical trial data for BGC-20-1531. A planned multinational, randomized, double-blind, placebo-controlled, 3-way crossover study of BGC-20-1531 in migraine patients (NCT01494020) shows no enrolled participants, suggesting the trial may not have proceeded or its results are not disclosed. Consequently, this guide will focus on a mechanistic comparison and present the extensive efficacy data for triptans as a benchmark for acute migraine therapy.
Introduction to BGC-20-1531 and Triptans
BGC-20-1531 is a novel, orally available, selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Its proposed therapeutic action in migraine stems from inhibiting the vasodilatory effects of PGE2 on cranial blood vessels, which is thought to be a key contributor to migraine pain. By blocking EP4 receptors, BGC-20-1531 aims to reduce inflammation and alleviate migraine headache.
Triptans, a well-established class of drugs for acute migraine, are serotonin (B10506) (5-HT) receptor agonists with high affinity for the 5-HT1B and 5-HT1D subtypes. Their efficacy is attributed to a multi-faceted mechanism that includes cranial vasoconstriction, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and a reduction in central pain transmission. Triptans are highly effective in a significant portion of migraine sufferers, reducing symptoms or aborting an attack within 30 to 90 minutes in 70-80% of patients.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between BGC-20-1531 and triptans lies in their molecular targets and the signaling pathways they modulate.
BGC-20-1531: This compound targets the prostanoid signaling pathway, specifically by blocking the EP4 receptor. In the context of a migraine attack, the release of PGE2 contributes to the vasodilation of cerebral and meningeal arteries, leading to pain. BGC-20-1531 is designed to counteract this by preventing PGE2 from binding to its EP4 receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation.
Triptans: These drugs act on the serotonergic system. By agonizing 5-HT1B receptors on the smooth muscle of cranial blood vessels, they induce vasoconstriction, counteracting the vasodilation associated with migraine. Furthermore, their action on 5-HT1D receptors on trigeminal nerve terminals inhibits the release of vasoactive peptides like calcitonin gene-related peptide (CGRP), a key player in migraine pathophysiology.
Efficacy of Triptans: A Clinical Data Summary
The following tables summarize the efficacy of various oral triptans based on a network meta-analysis of 133 randomized controlled trials. These data serve as a benchmark for the expected performance of an acute migraine therapy.
| Triptan (Oral Dose) | Pain Relief at 2 Hours (%) | Pain-Free at 2 Hours (%) |
| Eletriptan (40 mg) | 65 | 34 |
| Rizatriptan (10 mg) | 62 | 31 |
| Sumatriptan (100 mg) | 59 | 29 |
| Almotriptan (12.5 mg) | 58 | 27 |
| Zolmitriptan (5 mg) | 57 | 26 |
| Naratriptan (2.5 mg) | 48 | 21 |
| Frovatriptan (2.5 mg) | 46 | 20 |
| Placebo | 29 | 10 |
Table 1: Comparative Efficacy of Oral Triptans at 2 Hours Post-Dose
| Triptan (Oral Dose) | Sustained Pain Relief (2-24 hours) (%) | Sustained Pain-Free (2-24 hours) (%) |
| Eletriptan (40 mg) | 44 | 24 |
| Rizatriptan (10 mg) | 40 | 22 |
| Sumatriptan (100 mg) | 37 | 20 |
| Almotriptan (12.5 mg) | 39 | 21 |
| Zolmitriptan (5 mg) | 36 | 19 |
| Naratriptan (2.5 mg) | 40 | 22 |
| Frovatriptan (2.5 mg) | 42 | 23 |
Table 2: Sustained Efficacy of Oral Triptans
Experimental Protocols in Migraine Clinical Trials
The evaluation of acute migraine treatments follows standardized protocols as outlined by the International Headache Society (IHS). A typical Phase III clinical trial for a novel compound like BGC-20-1531 would adhere to the following design:
Study Design: Randomized, double-blind, placebo-controlled trial. A crossover design, where each patient receives all treatments (e.g., two doses of the investigational drug and a placebo) in a random order to treat separate migraine attacks, is often employed to reduce inter-patient variability.
Patient Population: Adult patients with a history of migraine for at least one year, experiencing 2 to 8 migraine attacks per month.
Treatment Intervention: Patients are instructed to take the study medication as soon as possible after the onset of a moderate to severe migraine headache.
Primary Efficacy Endpoints:
-
Pain-Free at 2 hours post-dose: The proportion of patients who have their headache pain reduced from moderate or severe to no pain at 2 hours after taking the medication.
-
Absence of Most Bothersome Symptom (MBS) at 2 hours post-dose: The proportion of patients who are free from their self-identified most bothersome symptom (from a choice of photophobia, phonophobia, or nausea) at 2 hours.
Secondary Efficacy Endpoints:
-
Pain Relief at 2 hours post-dose: The proportion of patients whose headache pain is reduced from moderate or severe to mild or no pain at 2 hours.
-
Sustained Pain-Free (2-24 hours and 2-48 hours): The proportion of patients who are pain-free at 2 hours and remain pain-free for the subsequent 24 or 48 hours without the use of rescue medication.
-
Sustained Pain Relief (2-24 hours and 2-48 hours): The proportion of patients who have pain relief at 2 hours and maintain it for the subsequent 24 or 48 hours without rescue medication.
BGC-20-1531: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of BGC-20-1531 with a panel of human prostanoid receptors. The data presented herein is intended to offer an objective assessment of the compound's selectivity and to provide researchers with the necessary information to evaluate its potential for targeted therapeutic applications.
Executive Summary
BGC-20-1531 is a potent and highly selective antagonist of the prostanoid EP4 receptor.[1][2] Cross-reactivity studies demonstrate that BGC-20-1531 exhibits negligible affinity for other prostanoid receptors, including EP1, EP2, EP3, DP, IP, and TP, underscoring its focused mechanism of action. This high selectivity minimizes the potential for off-target effects, making BGC-20-1531 a valuable tool for investigating EP4 receptor signaling and a promising candidate for therapeutic development in conditions where EP4 receptor activation is a key pathological driver, such as migraine.[1][2][3]
Comparative Binding Affinity of BGC-20-1531
The following table summarizes the binding affinities of BGC-20-1531 for a range of human recombinant prostanoid receptors, as determined by radioligand binding assays.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Selectivity vs. EP4 (fold) |
| EP4 | BGC-20-1531 | 7.9 | 12.6 | - |
| EP1 | BGC-20-1531 | < 5 | > 10,000 | > 794 |
| EP2 | BGC-20-1531 | < 5 | > 10,000 | > 794 |
| EP3 | BGC-20-1531 | < 5 | > 10,000 | > 794 |
| DP | BGC-20-1531 | 5.6 | 2512 | 199 |
| IP | BGC-20-1531 | < 5 | > 10,000 | > 794 |
| TP | BGC-20-1531 | < 5 | > 10,000 | > 794 |
Data sourced from Maubach et al., 2009.[1]
Experimental Protocols
The binding affinity data presented was generated using competitive radioligand binding assays with membranes from cells expressing the respective human recombinant prostanoid receptors.
Radioligand Binding Assay Protocol:
A fixed concentration of a specific radioligand for each receptor subtype is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (BGC-20-1531). Following incubation to equilibrium, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then quantified by scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling cascades. The selectivity of BGC-20-1531 for the EP4 receptor ensures a targeted modulation of its specific downstream pathways.
As illustrated, the EP4 receptor, the target of BGC-20-1531, primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is distinct from that of other prostanoid receptors, such as EP1, FP, and TP, which couple to Gq to increase intracellular calcium, and EP3, which couples to Gi to decrease cAMP. The high selectivity of BGC-20-1531 ensures that it specifically antagonizes the Gs-cAMP pathway mediated by the EP4 receptor.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BGC-20-1531 and ONO-AE3-208 in EP4 Receptor Antagonism
A detailed analysis for researchers and drug development professionals of two prominent EP4 receptor antagonists, summarizing their pharmacological profiles, experimental data, and therapeutic potential in distinct fields.
This guide provides a comprehensive comparison of BGC-20-1531 and ONO-AE3-208, two selective antagonists of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). While both molecules target the same receptor, their development and investigation have focused on disparate therapeutic areas, reflecting the multifaceted role of the EP4 receptor in physiology and disease. This document synthesizes available data to offer a side-by-side perspective on their performance, supported by experimental evidence.
Pharmacological Profile: A Quantitative Comparison
BGC-20-1531 and ONO-AE3-208 have been characterized as potent and selective antagonists of the EP4 receptor. The following tables summarize their binding affinities and selectivity profiles based on available in vitro data. It is important to note that these values are derived from separate studies, and direct head-to-head comparative experiments have not been published.
Table 1: EP4 Receptor Binding Affinity
| Compound | Assay Type | Species | Receptor Source | Affinity Metric | Value |
| BGC-20-1531 | Radioligand Binding | Human | Recombinant (HEK-293 EBNA cells) | pKi | 7.9 ± 0.1 |
| Human | Recombinant | pKB | 7.6 | ||
| Human | Native (Cerebral & Meningeal Artery) | pKB | 7.6 - 7.8 | ||
| ONO-AE3-208 | Radioligand Binding | Not Specified | Not Specified | Ki | 1.3 nM |
Table 2: Prostanoid Receptor Selectivity Profile
| Compound | EP1 Receptor | EP2 Receptor | EP3 Receptor | FP Receptor | TP Receptor | DP/IP Receptors |
| BGC-20-1531 | pKi < 5 | Negligible affinity | Negligible affinity | Not Reported | Not Reported | Not Reported |
| ONO-AE3-208 | Ki >10 µM | Ki >10 µM | Ki = 30 nM | Ki = 790 nM | Ki = 2400 nM | Ki >10 µM |
Data for BGC-20-1531 indicates negligible displacement of [3H]-PGE2 at 10 µmol·L−1 for EP2 and EP3 receptors.[1] Data for ONO-AE3-208 indicates its Ki values for various prostanoid receptors.[2][3][4]
Therapeutic Indications and Investigational Focus
The research and development efforts for BGC-20-1531 and ONO-AE3-208 have pursued distinct clinical applications, underscoring the diverse roles of EP4 receptor signaling.
BGC-20-1531: The primary therapeutic focus for BGC-20-1531 has been the treatment of migraine headaches .[5] The rationale is based on the role of PGE2-mediated activation of EP4 receptors in cerebral vasodilation, a key contributor to migraine pain.[2][5] Clinical development of BGC-20-1531 has been pursued for this indication.[2][5]
ONO-AE3-208: In contrast, ONO-AE3-208 has been extensively investigated for its potential in oncology and inflammatory diseases . Studies have demonstrated its ability to suppress cell invasion, migration, and metastasis in models of prostate and breast cancer.[1][2][6] Additionally, its role in modulating immune responses has been explored in the context of colitis.[1]
Experimental Methodologies
The following sections detail the experimental protocols employed in the characterization of these EP4 antagonists, providing a methodological framework for their evaluation.
Radioligand Binding Assay (for BGC-20-1531)
This assay was utilized to determine the binding affinity of BGC-20-1531 to the human EP4 receptor.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human EP4 receptor.
-
Radioligand: [3H]-PGE2.
-
Procedure:
-
Membranes from the HEK-293-EP4 cells are prepared.
-
The membranes are incubated with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled competitor, BGC-20-1531.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of BGC-20-1531 that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay on Human Cerebral Arteries (for BGC-20-1531)
This experiment assessed the functional antagonism of PGE2-induced vasodilation by BGC-20-1531.
-
Tissue: Isolated human middle cerebral and meningeal arteries.
-
Procedure:
-
Arterial rings are mounted in organ baths for isometric tension recording.
-
The tissues are pre-contracted with a suitable agent.
-
A cumulative concentration-response curve to the vasodilator PGE2 is generated.
-
The tissues are then incubated with BGC-20-1531 for a defined period.
-
A second concentration-response curve to PGE2 is obtained in the presence of BGC-20-1531.
-
The antagonistic potency is expressed as a pKB value, calculated from the rightward shift of the PGE2 concentration-response curve.
-
Cell Invasion and Migration Assays (for ONO-AE3-208)
These assays were employed to evaluate the anti-metastatic potential of ONO-AE3-208 in cancer cell lines.
-
Cell Lines: Prostate cancer cell lines (e.g., PC3 and LNCaP).[6]
-
Invasion Assay (Transwell Assay):
-
Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) are used.
-
Cancer cells are seeded in the upper chamber in serum-free medium containing different concentrations of ONO-AE3-208.
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted.
-
-
Migration Assay (Wound Healing Assay):
-
A confluent monolayer of cancer cells is created in a culture plate.
-
A "wound" or scratch is made in the monolayer with a sterile pipette tip.
-
The cells are then cultured in the presence of various concentrations of ONO-AE3-208.
-
The rate of wound closure is monitored and quantified over time by microscopy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for evaluating EP4 receptor antagonists.
Caption: PGE2 signaling through the EP4 receptor and antagonist inhibition.
Caption: A typical workflow for the preclinical and clinical evaluation of an EP4 antagonist.
Summary and Conclusion
BGC-20-1531 and ONO-AE3-208 are both potent and selective antagonists of the EP4 receptor, yet they have been developed for distinct therapeutic purposes. BGC-20-1531 has been investigated as a potential treatment for migraine, targeting the vasodilatory effects of PGE2 in the cerebral vasculature. In contrast, ONO-AE3-208 has shown promise in preclinical models of cancer by inhibiting metastasis and is also being explored for its role in inflammatory conditions.
The available data, while not from direct comparative studies, highlights the high affinity of both compounds for the EP4 receptor. ONO-AE3-208 has a more extensively characterized selectivity profile against other prostanoid receptors in the public domain.
For researchers and drug development professionals, the choice between these or similar molecules would be dictated by the specific pathological context and the desired therapeutic outcome. The divergent paths of BGC-20-1531 and ONO-AE3-208 underscore the therapeutic potential of targeting the EP4 receptor in a range of diseases, from neurological disorders to oncology. Further research, including potential head-to-head studies, would be beneficial to fully elucidate the comparative pharmacology of these two important research compounds.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BGC-20-1531 and NSAIDs in Inflammation Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel selective prostanoid EP4 receptor antagonist, BGC-20-1531, and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The comparison focuses on their distinct mechanisms of action in modulating inflammatory pathways, supported by available experimental data.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are key lipid mediators in this process. While NSAIDs have been a cornerstone of anti-inflammatory therapy for decades by broadly targeting prostaglandin synthesis, newer agents like BGC-20-1531 offer a more targeted approach by selectively blocking a specific prostaglandin receptor. This guide explores the efficacy and mechanistic divergence of these two approaches.
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, one of the four receptors for PGE2.[1][2] Its development has primarily focused on its potential in treating migraine by preventing PGE2-induced cerebral vasodilation.[1][2][3] In contrast, NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the overall production of prostaglandins.[4][5][6][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between BGC-20-1531 and NSAIDs lies in their molecular targets within the arachidonic acid cascade.
NSAIDs: Broad Inhibition of Prostaglandin Synthesis
NSAIDs work by inhibiting the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins.[4][5][6][7]
-
Non-selective NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[4][7] Its inhibition is associated with the common gastrointestinal side effects of NSAIDs.[5]
-
COX-2 selective NSAIDs (e.g., celecoxib) preferentially inhibit COX-2, which is induced during inflammation.[4][7] This selectivity was intended to reduce gastrointestinal side effects, though concerns about cardiovascular risks have emerged.[5]
BGC-20-1531: Targeted Blockade of the EP4 Receptor
BGC-20-1531 does not affect the production of prostaglandins. Instead, it selectively blocks the EP4 receptor, preventing PGE2 from exerting its effects through this specific pathway.[1][2] The role of the EP4 receptor in inflammation is multifaceted:
-
Pro-inflammatory effects: The EP4 receptor is implicated in promoting inflammation by mediating vasodilation, increasing vascular permeability, and contributing to the differentiation of pro-inflammatory T-helper cells (Th1 and Th17).[8]
-
Anti-inflammatory effects: Paradoxically, some studies suggest that EP4 receptor signaling can also have anti-inflammatory effects, particularly in the central nervous system, by suppressing pro-inflammatory gene expression in microglia.[9]
This dual role suggests that the net effect of EP4 receptor antagonism by BGC-20-1531 on inflammation may be context-dependent and tissue-specific.
Signaling Pathway Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by NSAIDs and BGC-20-1531.
Caption: Mechanism of Action of NSAIDs.
Caption: Mechanism of Action of BGC-20-1531.
Data Presentation: A Comparative Overview
Direct comparative efficacy data for BGC-20-1531 and NSAIDs in general inflammation models is limited. The following tables summarize the known characteristics and available experimental data for each.
Table 1: Mechanistic and Pharmacological Comparison
| Feature | BGC-20-1531 | NSAIDs (Non-selective & COX-2 selective) |
| Primary Target | Prostanoid EP4 Receptor | Cyclooxygenase (COX-1 and/or COX-2) enzymes |
| Effect on PGE2 Levels | No direct effect on synthesis | Decreases PGE2 synthesis |
| Selectivity | Highly selective for EP4 receptor | Varies from non-selective (inhibits COX-1 & COX-2) to COX-2 selective |
| Potential Advantages | Targeted action may reduce side effects associated with broad prostaglandin inhibition | Broad anti-inflammatory, analgesic, and antipyretic effects |
| Potential Disadvantages | Efficacy in broad inflammatory conditions not yet established; dual pro- and anti-inflammatory roles of EP4 receptor complicate predictions. | Gastrointestinal toxicity (non-selective), potential cardiovascular risks (COX-2 selective) |
Table 2: Summary of Available Experimental Data
| Parameter | BGC-20-1531 | NSAIDs |
| In Vitro Potency | High affinity for recombinant human EP4 receptors (pKB 7.6) and native EP4 receptors in human cerebral and meningeal arteries (pKB 7.6–7.8).[1][2] | Varies by drug; e.g., IC50 values for COX-1 and COX-2 inhibition are well-documented for individual NSAIDs. |
| In Vivo Efficacy | Dose-dependent antagonism of PGE2-induced increase in canine carotid blood flow.[1][2] No significant effect on PGE2-induced headache in a human model at tested doses.[3] | Extensive data demonstrating efficacy in various animal models of inflammation (e.g., carrageenan-induced paw edema) and in human clinical trials for inflammatory conditions. |
| Observed Side Effects | In a human study, no significant adverse effects were reported at doses of 200 mg and 400 mg.[3] | Well-documented; include gastrointestinal ulcers and bleeding, renal dysfunction, and increased risk of cardiovascular events.[5] |
Experimental Protocols
Detailed experimental protocols for assessing anti-inflammatory agents are crucial for reproducible research. Below are outlines of standard in vitro and in vivo assays relevant to the mechanisms of BGC-20-1531 and NSAIDs.
In Vitro Assays
-
Receptor Binding Assay (for BGC-20-1531):
-
Objective: To determine the binding affinity of BGC-20-1531 to the EP4 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human EP4 receptor.
-
Incubate the membranes with a radiolabeled ligand for the EP4 receptor (e.g., [3H]PGE2) in the presence of varying concentrations of BGC-20-1531.
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki (inhibition constant) from competitive binding curves.
-
-
-
COX Inhibition Assay (for NSAIDs):
-
Objective: To measure the inhibitory activity of an NSAID against COX-1 and COX-2.
-
Methodology:
-
Use purified recombinant human COX-1 or COX-2 enzyme.
-
Incubate the enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test NSAID.
-
Measure the production of a specific prostaglandin (e.g., PGE2) using an enzyme immunoassay (EIA) or other detection method.
-
Calculate the IC50 (the concentration of drug that inhibits 50% of enzyme activity).
-
-
In Vivo Assays
-
Carrageenan-Induced Paw Edema in Rats (General Inflammation Model):
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
-
Methodology:
-
Administer the test compound (e.g., BGC-20-1531 or an NSAID) or vehicle to groups of rats.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
-
Experimental Workflow Diagram
Caption: General Workflow for Anti-Inflammatory Drug Evaluation.
Conclusion
BGC-20-1531 and NSAIDs represent two distinct strategies for combating inflammation. NSAIDs offer broad and potent anti-inflammatory effects by inhibiting prostaglandin synthesis, but this comes at the cost of mechanism-based side effects. BGC-20-1531, with its selective antagonism of the EP4 receptor, presents a more targeted approach. While this selectivity may offer a better safety profile, its efficacy across a range of inflammatory conditions remains to be fully elucidated, especially given the complex role of the EP4 receptor in both promoting and resolving inflammation. Further preclinical and clinical studies are necessary to directly compare the therapeutic index of BGC-20-1531 with that of established NSAIDs in various inflammatory disorders. This guide provides a foundational comparison to aid researchers in understanding the potential and the remaining questions surrounding these two classes of anti-inflammatory agents.
References
- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BGC-20-1531 and First-Generation EP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel prostanoid EP4 receptor antagonist, BGC-20-1531, against key first-generation EP4 antagonists. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols, to aid in research and drug development decisions.
Introduction to EP4 Receptor Antagonism
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating the effects of prostaglandin (B15479496) E2 (PGE2).[1] PGE2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[2] Selective antagonism of the EP4 receptor is a promising therapeutic strategy, offering the potential for potent anti-inflammatory and analgesic effects while potentially mitigating the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes.[1] First-generation EP4 antagonists have paved the way for understanding the therapeutic potential of targeting this receptor. This guide will compare the next-generation compound, BGC-20-1531, with these pioneering molecules.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for BGC-20-1531 and representative first-generation EP4 antagonists, focusing on binding affinity, functional potency, and selectivity.
Table 1: In Vitro Potency and Affinity of EP4 Antagonists
| Compound | Alternative Names | Species | Assay Type | Potency (Ki) | Potency (IC50/pA2/pKB) |
| BGC-20-1531 | - | Human | Radioligand Binding | 11.7 nM (pKi 7.9)[3] | - |
| Human | Functional (Vasodilation) | - | pKB 7.6 - 7.8[4] | ||
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | Human | Radioligand Binding | 13 nM[5] | pA2 8.3[5] |
| CJ-042794 | - | Rat | Functional (cAMP) | - | pA2 8.7 |
| L-161,982 | - | Human | Radioligand Binding | 24 nM[5] | - |
Table 2: Selectivity Profile of EP4 Antagonists Against Other Prostanoid Receptors
| Compound | EP1 Affinity (Ki/IC50) | EP2 Affinity (Ki/IC50) | EP3 Affinity (Ki/IC50) | Other Prostanoid Receptor Affinity (Ki) |
| BGC-20-1531 | Negligible affinity (pKi < 5)[4] | Negligible affinity (pKi < 5)[3] | Negligible affinity (pKi < 5)[3] | Negligible affinity at a wide range of other receptors[4] |
| L-161,982 | 19 µM[5] | 23 µM[5] | 1.90 µM[5] | TP: 0.71 µM, DP: 5.10 µM, FP: 5.63 µM, IP: 6.74 µM[5] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. pKi, pA2, and pKB are logarithmic scale values where higher numbers indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the presented data.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]PGE2.
Protocol:
-
Receptor Preparation: Membranes are prepared from cells recombinantly expressing the human EP4 receptor (e.g., HEK293-hEP4 cells). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of [3H]PGE2, and varying concentrations of the unlabeled antagonist.
-
Incubation: The plate is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced activation of the EP4 receptor, which is coupled to the Gs protein and leads to the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells stably expressing the EP4 receptor (e.g., HEK293-hEP4) are cultured and seeded into 96- or 384-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: An EP4 agonist, typically PGE2, is added at a concentration that elicits a submaximal response (e.g., EC80). A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced cAMP production against the antagonist concentration. The IC50 value is calculated, which can be used to determine the antagonist's functional potency (e.g., pA2 or pKB value).
Mandatory Visualizations
Signaling Pathway of the EP4 Receptor
Caption: Canonical EP4 receptor signaling pathway and the inhibitory action of BGC-20-1531.
Experimental Workflow for EP4 Antagonist Comparison
Caption: General experimental workflow for the comparative evaluation of EP4 antagonists.
Conclusion
BGC-20-1531 demonstrates high affinity and potency for the human EP4 receptor, comparable to and in some cases exceeding that of first-generation antagonists.[3][4] A key differentiator appears to be its high selectivity, with negligible affinity for other prostanoid receptors, which could translate to a more favorable side-effect profile.[3][4] The first-generation antagonists, while effective in validating the EP4 receptor as a therapeutic target, sometimes exhibit cross-reactivity with other prostanoid receptors.[5] Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic advantages of BGC-20-1531. This guide provides a foundational dataset and standardized protocols to aid researchers in their ongoing investigation and development of next-generation EP4 receptor antagonists.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Meta-Analysis of EP4 Antagonists for Pain Relief, Featuring BGC-20-1531
For Immediate Release: December 7, 2025
A deep dive into the burgeoning field of selective EP4 receptor antagonists reveals a promising landscape for targeted pain management. This guide offers a comparative analysis of key compounds, with a special focus on BGC-20-1531, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence and experimental methodologies.
The E-prostanoid 4 (EP4) receptor, a subtype of the prostaglandin (B15479496) E2 (PGE2) receptor, has emerged as a significant therapeutic target for a spectrum of conditions, most notably pain and inflammation.[1] Antagonism of the EP4 receptor presents a promising strategy to mitigate PGE2-driven pathology, potentially offering a more targeted approach with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which non-selectively inhibit cyclooxygenase (COX) enzymes.[1][2][3][4] This guide synthesizes preclinical and clinical data to compare the performance of various EP4 antagonists, including BGC-20-1531, in the context of pain relief.
Mechanism of Action: Targeting the Inflammatory Cascade
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain.[2] Its effects are transduced through four receptor subtypes (EP1-EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gs alpha subunit (Gαs).[1][5] Upon activation by PGE2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] This signaling cascade is implicated in modulating immune responses, cellular proliferation, and the perception of pain.[2][6] EP4 antagonists work by selectively blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream effects and reducing inflammation and pain.[2][6]
Comparative Efficacy of EP4 Antagonists
While a direct head-to-head meta-analysis of all EP4 antagonists is not yet available in published literature, we can compare the pharmacological profiles of key compounds based on existing preclinical and clinical data.
BGC-20-1531: A Potent and Selective Antagonist
BGC-20-1531 has been characterized as a novel, potent, and selective prostanoid EP4 receptor antagonist.[8][9] It has shown high affinity for both recombinant human EP4 receptors and native EP4 receptors in human cerebral and meningeal arteries.[8][9] A key feature of BGC-20-1531 is its ability to competitively antagonize PGE2-induced vasodilation, a process implicated in migraine pain.[8][9]
Other Notable EP4 Antagonists
Several other EP4 antagonists have been evaluated in various pain models. These include Grapiprant, which is approved for veterinary use in treating osteoarthritis pain, and other investigational compounds like CJ-023,423 and LY3127760.[3][10] Preclinical studies have demonstrated that EP4 antagonists can have analgesic effects comparable or even superior to standard-of-care NSAIDs in models of inflammatory pain.[2]
| Compound | Target | Potency (pKb / pA2) | Therapeutic Area | Key Findings |
| BGC-20-1531 | EP4 Receptor | pKb: 7.6-7.8[8][9] | Migraine[8][9] | Potent and selective antagonist of EP4 receptors; competitively antagonizes PGE2-induced vasodilation in human cerebral and meningeal arteries.[8][9] |
| Grapiprant | EP4 Receptor | Not explicitly stated in provided abstracts | Osteoarthritis (veterinary)[3] | A member of the "piprant" class of prostaglandin receptor antagonists; effective in controlling pain and inflammation associated with osteoarthritis.[3] |
| CJ-023,423 | EP4 Receptor | IC50 = 12 nmol/L[10] | Arthritis[10] | Shown to be efficacious in a placebo-controlled study for signs and symptoms of osteoarthritis in dogs.[10] |
| LY3127760 | EP4 Receptor | Not explicitly stated in provided abstracts | Inflammation | Demonstrated dose-dependent blockade of the EP4 receptor in healthy subjects.[11] |
| ONO-AE3-208 | EP4 Receptor | Not explicitly stated in provided abstracts | Vascular Inflammation | Decreased vascular inflammation in mouse models.[7] |
| ER-819762 | EP4 Receptor | Not explicitly stated in provided abstracts | Arthritis, Inflammatory Pain | Orally active and suppressed disease in collagen- and GPI-induced arthritis in mice and CFA-induced inflammatory pain in rats.[12] |
Experimental Protocols
The evaluation of EP4 antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Functional Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity of the antagonist to the EP4 receptor. BGC-20-1531 was characterized using this method to establish its high affinity.[8][9]
-
cAMP Measurement: Since EP4 receptor activation leads to increased cAMP levels, a common functional assay measures the ability of an antagonist to block PGE2-induced cAMP production in cells expressing the EP4 receptor.[10]
-
Protocol:
-
Cells stably transfected with human EP4 cDNA (e.g., HEK-293 cells) are treated with various concentrations of the EP4 antagonist.
-
The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80).
-
After incubation, intracellular cAMP levels are determined using commercially available kits.
-
The results are expressed as a percentage of inhibition compared to the cAMP levels produced by PGE2 alone.
-
-
-
Isolated Tissue/Vessel Assays: The functional effects of antagonists are often tested on isolated tissues or blood vessels. For BGC-20-1531, its ability to antagonize PGE2-induced relaxation was assessed in human middle cerebral and meningeal arterial rings.[8]
In Vivo Models
-
Inflammatory Pain Models:
-
Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: Inflammation and pain are induced by injecting an inflammatory agent into the paw of a rodent. The analgesic effect of the EP4 antagonist is then assessed by measuring changes in thermal or mechanical sensitivity.[13]
-
Monoiodoacetate (MIA)-induced Knee Joint Pain: This model mimics the pain associated with osteoarthritis. EP4 antagonists have shown efficacy in reducing pain in this model.[2]
-
-
Canine Carotid Hemodynamics: To assess the in vivo pharmacodynamic profile of BGC-20-1531, changes in canine carotid blood flow were measured following its administration.[8][9]
-
Human Headache Models: A human model using PGE2 infusion was employed to evaluate the effect of BGC-20-1531 on headache and cranial artery dilation.[14]
Clinical Perspectives and Future Directions
While preclinical data for EP4 antagonists in pain and inflammation are robust, clinical translation is ongoing. A study with BGC-20-1531 in a human headache model did not show a significant difference from placebo in preventing PGE2-induced headache or vasodilation, although the authors noted that putative therapeutic exposures may not have been reached in all participants.[14] This highlights the complexities of translating preclinical findings to clinical outcomes.
Further research is necessary to fully elucidate the comparative efficacy and safety of different EP4 antagonists in various pain states. Large-scale clinical trials are needed to definitively establish their therapeutic potential against current standards of care. The continued investigation into EP4 receptor antagonists holds significant promise for the development of more targeted and safer analgesic and anti-inflammatory therapies.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BGC-20-1531 Free Base: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential information and step-by-step guidance for the safe disposal of BGC-20-1531 free base, a substance identified as non-hazardous.
Chemical and Safety Data
A comprehensive understanding of the compound's properties is the first step in ensuring safe handling and disposal. The following table summarizes key identification and safety information for this compound.
| Identifier | Value |
| Product Name | BGC-20-1531 (free base) |
| Synonyms | PGN 1531 (free base) |
| CAS Number | 736183-35-0 |
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.54 |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Disposal Protocol: A Step-by-Step Approach
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] Therefore, its disposal is guided by regulations for non-hazardous laboratory waste. However, it is imperative to adhere to all prevailing country, federal, state, and local regulations.[1]
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Characterization and Segregation:
-
Confirm Non-Hazardous Status: Verify that the waste stream containing this compound is not mixed with any hazardous materials. If it is combined with hazardous waste, the entire mixture must be treated as hazardous.
-
Segregate Waste: Keep this compound waste separate from hazardous chemical waste to avoid cross-contamination and ensure cost-effective, compliant disposal.
3. Disposal of Solid this compound:
-
Small Quantities: For small residual amounts of solid this compound, consult your institution's guidelines for non-hazardous solid chemical waste. This may include disposal in the regular laboratory trash, provided it is securely contained.
-
Bulk Quantities: For larger quantities, the material should be placed in a clearly labeled, sealed container. Follow institutional procedures for the collection of non-hazardous chemical waste.
4. Disposal of Solutions Containing this compound:
-
Aqueous Solutions: Depending on local regulations and institutional policies, dilute, non-hazardous aqueous solutions may be permissible for drain disposal. Always flush with ample amounts of water. Check with your Environmental Health and Safety (EHS) office before proceeding.
-
Solvent-Based Solutions: Solutions of this compound in non-hazardous solvents should be collected in a designated waste container for non-hazardous liquid waste. Ensure the container is properly labeled with its contents.
5. Decontamination of Empty Containers:
-
Rinsing: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).
-
Disposal of Rinsate: The rinsate should be collected and disposed of as non-hazardous liquid waste.
-
Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the regular trash or recycling, in accordance with your facility's procedures.
6. Spill Cleanup:
-
Absorption: Absorb any spills with an inert material, such as diatomite or universal binders.
-
Decontamination: Clean the affected surface by scrubbing with alcohol.
-
Disposal of Cleanup Materials: Dispose of the contaminated absorbent material and cleaning supplies as non-hazardous solid waste, in line with institutional protocols.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guidance for BGC-20-1531 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BGC-20-1531 free base, a potent and selective prostanoid EP4 receptor antagonist. While a Safety Data Sheet (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates rigorous handling protocols to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment prior to any manipulation.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary barrier to exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Recommended for low-dust operations or as a secondary layer of protection. Not sufficient as primary protection for tasks with a high potential for aerosol generation. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for activities with a higher risk of dust or aerosol formation. A proper fit test is mandatory before use.[1] | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for high-risk operations involving significant quantities of the compound or where there is a high potential for aerosolization, offering a higher assigned protection factor.[1][2] | |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals to minimize the risk of unnoticed exposure.[1] |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[1][3] |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing and removed before leaving the designated handling area. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for enhanced protection against splashes and airborne particles.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Experimental Protocols: A Step-by-Step Handling and Disposal Plan
A systematic approach is essential for the safe handling of potent compounds like this compound.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment, considering the quantity of the compound to be used, the potential for dust or aerosol generation, and the duration of the handling activities.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove bag, to contain any potential dust or aerosols.
-
Spill Kit: Ensure a spill kit appropriate for chemical hazards is readily accessible.
2. Handling the Compound:
-
PPE Donning: Before entering the designated handling area, correctly don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so within a containment device. Handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.[1]
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
4. Disposal Plan:
-
Waste Segregation: Segregate waste contaminated with this compound from non-hazardous laboratory waste.[4]
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, coveralls, and weighing papers, should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Non-Hazardous Determination: While the SDS may classify the pure compound as non-hazardous for shipping, its biological potency warrants treating it as chemical waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6][7] Consult with your EHS office for specific disposal guidance in accordance with local regulations.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
